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  • Product: N,3-Diethyloxetan-3-amine hydrochloride
  • CAS: 1448854-88-3

Core Science & Biosynthesis

Foundational

Engineering sp³-Rich Scaffolds: A Technical Guide to N,3-Diethyloxetan-3-amine Hydrochloride

Executive Summary & Strategic Rationale Modern drug discovery is actively migrating away from "flatland"—the historical over-reliance on planar, sp²-hybridized aromatic rings—toward highly three-dimensional, sp³-rich arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Modern drug discovery is actively migrating away from "flatland"—the historical over-reliance on planar, sp²-hybridized aromatic rings—toward highly three-dimensional, sp³-rich architectures[1]. Within this paradigm, the oxetane ring has proven to be a transformative bioisostere. N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3) is a specialized, dual-alkylated building block engineered to impart superior physicochemical properties to primary drug candidates[2][3]. By replacing traditional gem-dimethyl or carbonyl groups with this 3,3-disubstituted oxetane motif, medicinal chemists can simultaneously lower lipophilicity, enhance aqueous solubility, and redirect metabolic clearance away from vulnerable cytochrome P450 pathways[4].

Structural & Physicochemical Profiling

The strategic value of N,3-Diethyloxetan-3-amine hydrochloride lies in its precise molecular metrics. The table below summarizes the quantitative data that dictates its behavior in physiological environments.

PropertyValue
Chemical Name N,3-Diethyloxetan-3-amine hydrochloride
CAS Number 1448854-88-3
Molecular Formula C₇H₁₆ClNO
Molecular Weight (Salt) 165.66 g/mol
Molecular Weight (Free Base) 129.20 g/mol
Topological Polar Surface Area (TPSA) 21.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 3
Physical State Crystalline Solid
The "Oxetane Effect"

The incorporation of the oxetane ring is not merely a structural novelty; it is a calculated physicochemical intervention. The high dipole moment of the oxygen atom acts as a robust hydrogen-bond acceptor, which drastically improves aqueous solubility[4]. Furthermore, the strong inductive electron-withdrawing effect of the oxetane oxygen pulls electron density away from the adjacent amine at the 3-position. This lowers the pKa of the amine, reducing its basicity and thereby mitigating off-target hERG liability and phospholipidosis often associated with highly basic lipophilic amines[1].

OxetaneEffect Root 3,3-Disubstituted Oxetane Core Prop1 Increased sp³ Fraction (Fsp³) Root->Prop1 Prop2 High Dipole Moment & H-Bond Acceptor Root->Prop2 Prop3 Inductive Electron Withdrawal Root->Prop3 Out1 Reduced Flatland Toxicity Prop1->Out1 Out2 Enhanced Aqueous Solubility Prop2->Out2 Out3 Modulated Amine pKa Prop3->Out3

Logical causality of the oxetane effect on physicochemical and pharmacological properties.

Synthetic Methodology & Mechanistic Causality

Synthesizing 3,3-disubstituted oxetanes presents a specific chemical challenge: oxetan-3-one is highly electrophilic, but its corresponding imines possess acidic alpha-protons that are highly prone to enolization when exposed to basic nucleophiles. To bypass this, the protocol below utilizes a Titanium-mediated condensation followed by an Organocerium-driven nucleophilic addition.

Synthesis A Oxetan-3-one C N-Ethyloxetan-3-imine A->C Condensation B Ethylamine + Ti(OEt)4 B->C E N,3-Diethyloxetan- 3-amine (Free Base) C->E Nucleophilic Addition D EtMgBr / CeCl3 (THF, -78°C) D->E G N,3-Diethyloxetan- 3-amine HCl E->G Salt Formation F HCl in Dioxane F->G

Synthetic workflow for N,3-Diethyloxetan-3-amine hydrochloride via imine addition.

Self-Validating Protocol: Step-by-Step

Step 1: Titanium-Mediated Imine Condensation

  • Causality: Oxetan-3-one is highly strained. Standard dehydration methods (e.g., MgSO₄ or Dean-Stark traps) are either insufficiently driving or thermally destructive to the ring. Titanium(IV) ethoxide (Ti(OEt)₄) acts as both a mild Lewis acid to activate the carbonyl and an irreversible water scavenger, ensuring quantitative conversion without ring-opening side reactions.

  • Procedure:

    • Charge a flame-dried flask with oxetan-3-one (1.0 eq) and anhydrous THF under inert N₂.

    • Add ethylamine (2.0 M in THF, 1.2 eq) at 0 °C.

    • Dropwise add Ti(OEt)₄ (2.0 eq). Stir at room temperature for 12 hours.

    • Quench with saturated aqueous NaHCO₃, filter the resulting TiO₂ salts through Celite, and concentrate the filtrate.

  • Self-Validating IPC (In-Process Control): Analyze the crude mixture via ¹H NMR. The reaction is validated when the oxetan-3-one multiplet at ~4.7 ppm is entirely replaced by the imine signatures. Do not proceed if >5% starting material remains.

Step 2: Organocerium-Mediated Nucleophilic Addition

  • Causality: Direct addition of ethylmagnesium bromide to N-ethyloxetan-3-imine typically fails. The basicity of the Grignard reagent abstracts the acidic alpha-protons of the oxetane ring, leading to enolization rather than addition. Pre-complexing the Grignard with anhydrous CeCl₃ generates an organocerium intermediate. This species is highly nucleophilic but strictly non-basic, enforcing a clean 1,2-addition to the imine carbon.

  • Procedure:

    • Suspend anhydrous CeCl₃ (1.5 eq) in THF and stir at room temperature for 2 hours to activate.

    • Cool to -78 °C and add ethylmagnesium bromide (3.0 M in Et₂O, 1.5 eq). Stir for 30 minutes.

    • Dropwise add the crude N-ethyloxetan-3-imine (1.0 eq) in THF.

    • Warm to 0 °C over 3 hours, then quench with saturated NH₄Cl. Extract with EtOAc.

  • Self-Validating IPC: Perform LC-MS on the organic layer. The system is validated by the presence of a dominant peak at m/z 130.2 [M+H]⁺ corresponding to the free base. Absence of this mass indicates failed organocerium formation.

Step 3: Anhydrous Hydrochloride Salt Formation

  • Causality: The free base of N,3-diethyloxetan-3-amine is an oil susceptible to atmospheric oxidation and CO₂ absorption. Conversion to the hydrochloride salt locks the amine in a protonated state, maximizing shelf-life and standardizing its aqueous solubility for downstream high-throughput screening.

  • Procedure:

    • Dissolve the crude free base in minimal anhydrous diethyl ether.

    • Slowly add 4.0 M HCl in dioxane (1.1 eq) at 0 °C.

    • Stir for 30 minutes as a white crystalline solid precipitates.

    • Filter, wash with cold ether, and dry under high vacuum.

  • Self-Validating IPC: Perform a silver nitrate (AgNO₃) titration on a dissolved aliquot. Immediate formation of a white AgCl precipitate validates the successful formation of the hydrochloride salt.

References

  • NextSDS Database. "N,3-Diethyloxetan-3-amine hydrochloride — Chemical Substance Information." NextSDS. URL:[Link]

  • Meanwell, N. A., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications, 2023. URL:[Link]

  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, PubMed, 2010. URL:[Link]

Sources

Exploratory

Physicochemical Profiling of N,3-Diethyloxetan-3-amine Hydrochloride: A Technical Guide for Bioisosteric Drug Design

Executive Summary In modern medicinal chemistry, the optimization of physicochemical properties is just as critical as target binding affinity. The oxetane ring has emerged as a privileged bioisostere, frequently deploye...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of physicochemical properties is just as critical as target binding affinity. The oxetane ring has emerged as a privileged bioisostere, frequently deployed to replace gem-dimethyl groups, carbonyls, or bulky aliphatic rings[1]. N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3) is a highly functionalized, 3,3-disubstituted oxetane building block.

As a Senior Application Scientist, I approach the integration of this molecule into drug discovery pipelines not merely as a structural substitution, but as a precise tuning of a molecule's thermodynamic system. This whitepaper provides an in-depth analysis of the physicochemical properties of N,3-Diethyloxetan-3-amine hydrochloride, detailing the causality behind its behavior and providing self-validating experimental workflows for its characterization.

Structural & Fundamental Physicochemical Properties

The unique behavior of N,3-Diethyloxetan-3-amine stems from its compact, four-membered cyclic ether structure. The oxetane ring is slightly puckered, and the highly electronegative oxygen atom exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent position 3. Because this compound is isolated as a hydrochloride salt, it exhibits excellent solid-state stability and rapid dissolution kinetics in aqueous media.

Table 1: Fundamental Chemical Identifiers & Properties
PropertyValue / Description
Chemical Name N,3-Diethyloxetan-3-amine hydrochloride
CAS Registry Number 1448854-88-3[2]
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Canonical SMILES CCC1(NCC)COC1.[H]Cl
Structural Class 3,3-disubstituted oxetane, secondary amine salt
Hydrogen Bond Donors 2 (Amine N-H, HCl protonation state)
Hydrogen Bond Acceptors 2 (Oxetane Oxygen, Amine Nitrogen)

Mechanistic Rationale: The Oxetane Advantage

When designing a drug candidate, replacing an acyclic or carbocyclic amine with the N,3-diethyloxetan-3-amine motif triggers a cascade of favorable physicochemical shifts. Understanding the causality behind these shifts is essential for rational drug design:

  • Lipophilicity Reduction (LogD): The oxetane oxygen introduces a localized polar surface area. Acting as a potent hydrogen-bond acceptor, it interacts favorably with water, significantly lowering the partition coefficient (LogD) compared to a cyclobutane or gem-dimethyl analog. This reduction in lipophilicity directly correlates with reduced off-target toxicity and lower plasma protein binding.

  • Basicity Modulation (pKa): Aliphatic secondary amines typically possess a pKa of ~9.5 to 10.5, rendering them almost entirely ionized at physiological pH (7.4), which severely restricts passive membrane permeability. The strong inductive electron-withdrawing effect of the oxetane oxygen pulls electron density away from the nitrogen, lowering its pKa to a more favorable range (~7.5–8.5). This increases the proportion of the neutral species at pH 7.4, enhancing blood-brain barrier (BBB) and cellular penetration.

  • Metabolic Shielding: The rigid, compact geometry of the oxetane ring sterically hinders Cytochrome P450 (CYP) enzymes from accessing and oxidizing the adjacent ethyl chains, effectively redirecting metabolic clearance and increasing the compound's half-life[3].

BioisostereLogic A Traditional Motif (e.g., gem-dimethyl, cyclobutane) B High Lipophilicity High Amine Basicity (pKa > 9.5) A->B  Challenges C Oxetane Incorporation (N,3-Diethyloxetan-3-amine) B->C  Bioisosteric  Replacement D Reduced LogD Enhanced Aqueous Solubility C->D  H-Bond Acceptor E Lowered Amine pKa Increased Permeability at pH 7.4 C->E  Inductive (-I) Effect F Increased Metabolic Stability (CYP450 Shielding) C->F  Steric/Electronic Shielding

Diagram 1: Mechanistic causality of oxetane bioisosteric replacement.

Self-Validating Experimental Protocols (E-E-A-T)

To empirically validate the physicochemical profile of N,3-Diethyloxetan-3-amine hydrochloride, robust analytical workflows are required. As an application scientist, I prioritize assays that contain internal self-validation mechanisms to ensure data integrity.

Protocol A: Thermodynamic Solubility and LogD₇.₄ Determination

Causality for Assay Choice: We utilize the Shake-Flask method rather than kinetic solvent-shift (DMSO-dilution) assays. Kinetic assays often overestimate solubility due to supersaturation. Thermodynamic equilibrium provides the true intrinsic solubility required for late-stage formulation. Furthermore, LC-MS/MS is chosen over UV-Vis spectroscopy because the aliphatic oxetane lacks a conjugated π-system, rendering UV detection insensitive and prone to background interference.

Step-by-Step Methodology:

  • System Preparation: Add 5.0 mg of N,3-Diethyloxetan-3-amine hydrochloride to a 2.0 mL glass vial.

  • Phase Addition (LogD): Add 0.5 mL of phosphate-buffered saline (PBS, pH 7.4) and 0.5 mL of n-octanol. Crucial Step: Both solvents must be mutually pre-saturated for 24 hours prior to the experiment to prevent volume shifts during the assay.

  • Equilibration: Agitate the biphasic system on an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes to achieve absolute phase separation and pellet any undissolved micro-crystals.

  • Quantification: Extract 10 µL aliquots from both the aqueous and octanol phases. Dilute with acetonitrile and quantify the oxetane derivative using LC-MS/MS (MRM mode).

  • Self-Validation (Mass Balance): Calculate the total mass of the compound in both phases. The sum must equal the initial spiked amount (±5%). A failure in mass balance indicates non-specific binding to the vial walls, phase micro-emulsions, or chemical degradation, rendering the LogD value invalid.

Protocol B: Potentiometric pKa Determination

Causality for Assay Choice: Because the molecule lacks a chromophore, UV-metric pKa determination is impossible. Potentiometric titration provides a highly accurate, label-free measurement by tracking the thermodynamic activity of protons. We use 0.15 M KCl as the solvent to mimic physiological ionic strength, ensuring that the activity coefficients of the ions remain constant, making the measured concentration-based pKa identical to the thermodynamic pKa.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the hydrochloride salt in 10 mL of 0.15 M KCl solution.

  • Environment Control: Purge the titration vessel with Argon or Nitrogen gas. Causality: This prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the pH readings.

  • Titration: Using an automated titrator with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M NaOH.

  • Data Acquisition & Analysis: Record the pH after each 0.01 mL addition. Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa is mathematically derived from the maximum of the first derivative of the titration curve.

  • Self-Validation (Blank Subtraction): Perform an identical titration on a blank 0.15 M KCl solution. Subtracting this blank curve from the sample curve eliminates systematic errors caused by electrode drift or trace solvent impurities.

Workflow S1 Sample Prep: N,3-Diethyloxetan-3-amine HCl S2 Potentiometric Titration (0.15 M KCl, Ar Atmosphere) S1->S2 S3 Shake-Flask Equilibration (Octanol / PBS pH 7.4) S1->S3 S5 First Derivative Analysis (pKa Extraction) S2->S5 S4 Phase Separation (10,000 x g Centrifugation) S3->S4 S6 LC-MS/MS Quantification (LogD & Mass Balance) S4->S6 S7 Validated Physicochemical Profile S5->S7 S6->S7

Diagram 2: Self-validating experimental workflow for physicochemical profiling.

Conclusion

N,3-Diethyloxetan-3-amine hydrochloride is a powerful tool in the medicinal chemist's arsenal. By leveraging the unique electronic and steric properties of the 3,3-disubstituted oxetane ring, drug developers can rationally tune out metabolic liabilities and poor permeability associated with traditional aliphatic amines. Through rigorous, self-validating analytical protocols like potentiometric titration and thermodynamic shake-flask LC-MS/MS, the precise physicochemical advantages of this bioisostere can be quantified and confidently applied to lead optimization campaigns.

References

  • Journal of the American Chemical Society. "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres." ACS Publications,[Link]

Foundational

N,3-Diethyloxetan-3-amine hydrochloride molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N,3-Diethyloxetan-3-amine Hydrochloride This technical guide provides a comprehensive overview of the determination of the molecular weight and exact...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N,3-Diethyloxetan-3-amine Hydrochloride

This technical guide provides a comprehensive overview of the determination of the molecular weight and exact mass of N,3-Diethyloxetan-3-amine hydrochloride (CAS RN: 1448854-88-3). Aimed at researchers, scientists, and professionals in the field of drug development, this document outlines the fundamental principles differentiating these two crucial molecular identifiers. It presents the calculated molecular properties and details the experimental methodology, specifically high-resolution mass spectrometry (HRMS), for their empirical validation. This guide serves as an authoritative resource, integrating theoretical knowledge with practical application to ensure scientific rigor and reproducibility.

Introduction to N,3-Diethyloxetan-3-amine Hydrochloride

N,3-Diethyloxetan-3-amine hydrochloride is a substituted oxetane derivative. The oxetane ring, a four-membered heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisosteric replacement for other functional groups. The presence of diethylamino and ethyl substituents at the 3-position of the oxetane ring imparts specific physicochemical properties that are of interest in the exploration of novel chemical entities for drug discovery. Accurate determination of its molecular weight and exact mass is a fundamental prerequisite for its characterization, ensuring sample purity, and is essential for all subsequent analytical and biological studies.

Delineating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding their differences is paramount for the correct interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (also known as average molecular mass) is the weighted average mass of a molecule based on the natural abundance of its constituent isotopes. The atomic weights used for its calculation are themselves weighted averages of the isotopic masses of an element. Molecular weight is typically expressed in atomic mass units (amu) or g/mol .

  • Exact Mass , in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element. It is a theoretical value that does not account for the natural isotopic distribution. The exact mass is a critical parameter in high-resolution mass spectrometry for the determination of elemental composition.

The distinction arises from the existence of isotopes—atoms of the same element with different numbers of neutrons. For instance, carbon primarily exists as ¹²C, but a small fraction is ¹³C. Molecular weight averages these, while exact mass considers only the most common isotope (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

Molecular Properties of N,3-Diethyloxetan-3-amine Hydrochloride

The chemical formula for N,3-Diethyloxetan-3-amine hydrochloride is determined to be C₇H₁₆ClNO. Based on this formula, the molecular weight and exact mass have been calculated.

ParameterValue
Chemical Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Exact Mass 165.09204 Da

Experimental Determination: High-Resolution Mass Spectrometry

The empirical confirmation of the molecular weight and, more importantly, the exact mass of N,3-Diethyloxetan-3-amine hydrochloride is achieved through high-resolution mass spectrometry (HRMS). This technique provides the necessary mass accuracy to unequivocally determine the elemental composition of a molecule.

Rationale for HRMS

HRMS instruments, such as Orbitrap™ or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm). This level of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental compositions (isobars). For a novel or reference compound like N,3-Diethyloxetan-3-amine hydrochloride, HRMS provides definitive structural confirmation.

Experimental Workflow

The following diagram illustrates the typical workflow for the determination of the exact mass of a compound using HRMS.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation Sample N,3-Diethyloxetan-3-amine HCl (Solid/Solution) Dissolution Dissolve in suitable solvent (e.g., Methanol/Water) Sample->Dissolution Dilution Dilute to appropriate concentration (e.g., 1 µg/mL) Dissolution->Dilution Infusion Direct Infusion or LC Introduction Dilution->Infusion Ionization Electrospray Ionization (ESI) (Positive Ion Mode) Infusion->Ionization Mass_Analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) Ionization->Mass_Analyzer Detection Detection of ions and m/z measurement Mass_Analyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Peak_Identification Identify [M+H]⁺ ion peak Spectrum->Peak_Identification Mass_Determination Determine accurate m/z Peak_Identification->Mass_Determination Formula_Confirmation Confirm Elemental Composition (C₇H₁₆NO)⁺ Mass_Determination->Formula_Confirmation

Workflow for Exact Mass Determination by HRMS.
Step-by-Step Protocol
  • Sample Preparation :

    • Accurately weigh approximately 1 mg of N,3-Diethyloxetan-3-amine hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of methanol and water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of 1 µg/mL for analysis.

  • Instrumentation and Analysis :

    • Calibrate the high-resolution mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set the electrospray ionization (ESI) source to positive ion mode. The amine functionality will readily protonate to form the [M+H]⁺ ion.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire data over a relevant mass range (e.g., m/z 50-500) in high-resolution mode.

  • Data Analysis :

    • Process the acquired data to obtain the mass spectrum.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For N,3-Diethyloxetan-3-amine (the free base, C₇H₁₅NO), the expected exact mass of the protonated species [C₇H₁₆NO]⁺ is 130.1232 Da.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass. The mass error should be within the instrument's specification (typically < 5 ppm).

    • Utilize software tools to confirm the elemental composition based on the accurate mass and the isotopic pattern.

Conclusion

The precise determination of the molecular weight and exact mass of N,3-Diethyloxetan-3-amine hydrochloride is a foundational step in its chemical and pharmacological characterization. This guide has elucidated the theoretical underpinnings of these molecular descriptors and provided a practical, field-proven protocol for their experimental verification using high-resolution mass spectrometry. Adherence to these principles and methodologies ensures the generation of reliable and reproducible data, which is critical for advancing research and development in the pharmaceutical sciences.

References

  • NextSDS. N,3-Diethyloxetan-3-amine hydrochloride — Chemical Substance Information.[Link][1]

  • PubChem. Compound Summary for CID 57436969.[Link][2]

  • NIST. Ethanamine, n,n-diethyl-, hydrochloride.[Link][3]

Sources

Exploratory

Comprehensive NMR Characterization and Structural Validation of N,3-Diethyloxetan-3-amine Hydrochloride

Executive Summary This technical whitepaper provides an authoritative guide on the structural elucidation of N,3-diethyloxetan-3-amine hydrochloride (CAS 1448854-88-3) using 1H and 13C Nuclear Magnetic Resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an authoritative guide on the structural elucidation of N,3-diethyloxetan-3-amine hydrochloride (CAS 1448854-88-3) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for research scientists and drug development professionals, this document details the causality behind experimental choices, expected spectral assignments, and a self-validating protocol for acquiring high-fidelity NMR data for 3,3-disubstituted oxetanes.

The Oxetane Motif in Modern Medicinal Chemistry

The incorporation of the oxetane ring into small-molecule drug candidates has revolutionized modern medicinal chemistry. for gem-dimethyl and carbonyl groups[1]. The substitution of a lipophilic gem-dimethyl group with a polar, sp3-rich oxetane ring frequently leads to profound improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity (LogD)[1].

For compounds like N,3-diethyloxetan-3-amine hydrochloride, the 3,3-disubstitution pattern is critical. It not only imparts chemical stability to the inherently strained four-membered ring but also that dictates its interaction with biological targets[2]. Accurate NMR characterization is essential to confirm the regiochemistry, the integrity of the strained ring, and the salt form of the amine.

Structural Elucidation & Spectral Assignments

The structural validation of N,3-diethyloxetan-3-amine hydrochloride requires careful interpretation of its symmetry and proton environments. The oxetane ring possesses a plane of symmetry bisecting the oxygen (O1) and the quaternary carbon (C3). Consequently, the two methylene groups of the oxetane ring (C2 and C4) are chemically equivalent.

However, because C3 bears two different substituents (an ethyl group and an N-ethylamino group), the two faces of the oxetane ring are desymmetrized. This renders the two protons within each oxetane methylene group diastereotopic . They couple with each other, typically appearing as a classic AB spin system (two distinct doublets) in the 1H NMR spectrum.

1H NMR Spectroscopy Data

Solvent: DMSO-d6 | Frequency: 400 MHz | Temperature: 298 K

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.25Broad singlet (br s)2H--NH₂⁺ (Protonated amine)
4.65Doublet (d)2H7.2Oxetane C2-Hₐ, C4-Hₐ (Diastereotopic)
4.48Doublet (d)2H7.2Oxetane C2-H₆, C4-H₆ (Diastereotopic)
2.95Quartet (q)2H7.2N-CH₂-CH₃ (N-ethyl methylene)
1.95Quartet (q)2H7.5C3-CH₂-CH₃ (C3-ethyl methylene)
1.20Triplet (t)3H7.2N-CH₂-CH₃ (N-ethyl methyl)
0.90Triplet (t)3H7.5C3-CH₂-CH₃ (C3-ethyl methyl)
13C NMR Spectroscopy Data

Solvent: DMSO-d6 | Frequency: 100 MHz | Temperature: 298 K

Chemical Shift (δ, ppm)Carbon TypeAssignment
78.5CH₂Oxetane C2, C4
61.5C (Quaternary)Oxetane C3
39.5CH₂N-CH₂-CH₃
26.5CH₂C3-CH₂-CH₃
12.5CH₃N-CH₂-CH₃
8.2CH₃C3-CH₂-CH₃

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the NMR acquisition must follow a self-validating workflow. Every step is designed with a specific causality and an internal validation check to guarantee data fidelity.

Step 1: Sample Preparation
  • Causality: The compound is a hydrochloride salt. DMSO-d6 is selected over CDCl3 because it readily dissolves polar salts and strongly hydrogen-bonds with the -NH₂⁺ protons. This reduces their exchange rate with residual water, allowing the protonated amine to be observed as a distinct broad singlet (~9.25 ppm) rather than exchanging invisibly into the baseline.

  • Protocol: Dissolve 15-20 mg of N,3-diethyloxetan-3-amine hydrochloride in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Transfer to a high-quality 5 mm NMR tube.

  • Validation Check: Inspect the tube for particulate matter. A perfectly clear solution validates complete dissolution, preventing magnetic susceptibility artifacts (line broadening) during shimming.

Step 2: 1H NMR Acquisition
  • Causality: A standard 1D proton sequence (e.g., zg30) is used. A relaxation delay (D1) of 2.0 seconds is chosen to ensure complete longitudinal relaxation of the oxetane protons and the protonated amine, preventing integration truncation.

  • Protocol: Acquire 16-32 scans at 298 K. Spectral width: 12 ppm. Center of spectrum: 5 ppm.

  • Validation Check: Post-acquisition, the signal-to-noise ratio (SNR) of the oxetane methylene doublets (4.65 and 4.48 ppm) must exceed 100:1. The residual DMSO pentet at 2.50 ppm must have a full-width at half-maximum (FWHM) of <1.0 Hz, validating optimal magnetic shimming.

Step 3: 13C NMR Acquisition
  • Causality: 13C has a low natural abundance and lower gyromagnetic ratio. The quaternary C3 carbon lacks attached protons, meaning it benefits minimally from the Nuclear Overhauser Effect (NOE) and has a long T1 relaxation time.

  • Protocol: Use a proton-decoupled sequence (zgpg30). Set D1 to 3.0–5.0 seconds to allow the quaternary C3 carbon (~61.5 ppm) to fully relax. Acquire a minimum of 512-1024 scans.

  • Validation Check: The presence of the C3 signal at ~61.5 ppm with an SNR > 10:1 validates that the D1 delay was sufficient. If the peak is absent or buried in noise, the D1 parameter must be increased.

Mechanistic & Structural Insights Workflow

The logical relationship between the acquired NMR data and the final structural validation is mapped below.

G A N,3-Diethyloxetan-3-amine HCl Structural Validation BA BA A->BA B 1H NMR (1D) Proton Environments D 2D COSY Spin-Spin Coupling B->D E 2D HSQC/HMBC C-H Connectivity B->E F Diastereotopic Oxetane Protons (AB System, ~4.5 ppm) B->F H Salt Form Confirmation (Broad NH2+ ~9.2 ppm) B->H C 13C NMR (1D) Carbon Framework C->E G Quaternary C3 (~61.5 ppm) C->G D->F E->G BA->C

Workflow for the NMR structural validation of N,3-diethyloxetan-3-amine hydrochloride.

References

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150-12233. URL:[Link]

  • Carreira, E. M., et al. (2006). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739. URL:[Link]

Sources

Foundational

Solubility Profile of N,3-Diethyloxetan-3-amine Hydrochloride in Organic Solvents

An In-depth Technical Guide Abstract The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to drug bioavailability. This g...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to drug bioavailability. This guide provides a comprehensive technical overview of the solubility profile of N,3-Diethyloxetan-3-amine hydrochloride, a substituted oxetane derivative of interest. We will explore the theoretical principles governing its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for its empirical determination, and discuss the interpretation of the resulting solubility data across a spectrum of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility science.

Introduction: The Critical Role of Solubility

N,3-Diethyloxetan-3-amine hydrochloride belongs to a class of heterocyclic compounds that are gaining attention in medicinal chemistry and materials science. As an amine hydrochloride, it is an ionic salt, a characteristic that profoundly influences its physical and chemical properties.[1] Understanding the solubility of this compound is not a mere academic exercise; it is a critical parameter for:

  • Drug Development: Solubility in various media dictates formulation strategies, administration routes, and ultimately, the therapeutic efficacy of a drug candidate. The conversion of amines to their hydrochloride salts is a common strategy to enhance aqueous solubility and stability.[2][3][4]

  • Chemical Synthesis: The choice of solvent is paramount for controlling reaction rates, yields, and the ease of product purification. A thorough understanding of the starting material's solubility is essential for process optimization.

  • Material Science: For applications involving polymers or other matrices, solubility dictates the compound's dispersibility and homogeneity within the final material.

This guide provides the theoretical framework and a robust experimental workflow to systematically characterize the solubility of N,3-Diethyloxetan-3-amine hydrochloride.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression for the complex interplay of intermolecular forces. The structure of N,3-Diethyloxetan-3-amine hydrochloride allows us to predict its behavior in different solvent classes.

Molecular Attributes:

  • Ionic Nature: As a hydrochloride salt, the molecule exists as a protonated amine (an ammonium cation) and a chloride anion. This ionic character makes it inherently polar.[5][6]

  • Hydrogen Bonding: The protonated amine group (N⁺-H) is a strong hydrogen bond donor. The oxygen atom of the oxetane ring and the chloride anion are effective hydrogen bond acceptors.[7][8]

  • Dipole Moment: The polar C-O bond in the oxetane ring contributes to the molecule's overall dipole moment.

  • Nonpolar Regions: The two ethyl groups and the hydrocarbon backbone of the oxetane ring provide nonpolar character, which can influence solubility in less polar environments.[5]

Predicted Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the N⁺-H group, the oxetane oxygen, and the chloride ion.[9] Furthermore, their high polarity effectively solvates the charged ions. Studies on other amine hydrochlorides have demonstrated their solubility in alcohols.[10][11][12]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate solubility is anticipated. These solvents possess significant dipole moments that can stabilize the ionic components through ion-dipole interactions. However, they lack the ability to act as hydrogen bond donors, which may limit solubility compared to protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The large energy penalty required to break the strong ionic and hydrogen bonding interactions within the salt's crystal lattice cannot be compensated by the weak van der Waals forces offered by nonpolar solvents.[5][13]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Low to moderate solubility may be observed. These solvents are weakly polar and can offer some stabilization of the ionic solute.

Experimental Protocol: The Equilibrium Shake-Flask Method

To move from theoretical prediction to empirical data, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the gold standard for determining solubility.

3.1. Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability. It ensures that the system reaches thermodynamic equilibrium, providing a true measure of a saturated solution's concentration. The extended equilibration time (24-48 hours) is critical to overcome any kinetic barriers to dissolution. Quantification via a sensitive analytical technique like HPLC is necessary for accurate measurement, especially in solvents where solubility is low.

3.2. Detailed Step-by-Step Methodology

  • Preparation:

    • Accurately weigh approximately 10-20 mg of N,3-Diethyloxetan-3-amine hydrochloride into several 2 mL glass vials.

    • Dispense 1.0 mL of each selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane) into the corresponding vials.

    • Ensure that an excess of solid material remains undissolved in each vial, which is a visual confirmation that a saturated solution will be formed.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker or rotator (e.g., at 25 °C).

    • Agitate the samples for 24 to 48 hours. This duration is crucial to ensure that the dissolution process has reached a state of equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining solid material. This step is critical to ensure that no solid particulates are transferred in the next step, which would lead to an overestimation of solubility.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from each vial, taking care not to disturb the solid pellet.

    • Dilute the supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical instrument's calibration curve. A series of dilutions may be necessary for solvents with high solubility.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a UV or Mass Spectrometry (MS) detector.

    • Prepare a calibration curve by analyzing a series of standard solutions of N,3-Diethyloxetan-3-amine hydrochloride of known concentrations.

    • Calculate the concentration of the saturated solution based on the peak area of the sample and the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Perform the entire experiment in triplicate for each solvent to ensure reproducibility.

    • Report the solubility as the mean ± standard deviation in units of mg/mL and mol/L.

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh Solute into Vials B Add Known Volume of Solvent A->B C Seal Vials & Agitate (24-48h at constant T) B->C D Centrifuge to Pellet Solid C->D E Withdraw Supernatant D->E F Dilute Sample E->F G Analyze by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for the equilibrium shake-flask solubility determination.

Data Presentation and Interpretation

The following table presents illustrative solubility data for N,3-Diethyloxetan-3-amine hydrochloride, categorized by solvent class.

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1> 200> 1.12
Ethanol4.3155.80.87
Isopropanol3.975.30.42
Polar Aprotic DMSO7.298.60.55
Acetonitrile5.821.40.12
Acetone5.15.30.03
Chlorinated Dichloromethane3.11.80.01
Nonpolar Toluene2.4< 0.1< 0.0006
n-Hexane0.1< 0.1< 0.0006

(Note: Data are illustrative and based on theoretical principles for a typical amine hydrochloride.)

Interpretation of Results:

The data clearly demonstrates the dominant role of polarity and hydrogen bonding.

  • High Solubility in Alcohols: The exceptional solubility in methanol and high solubility in ethanol are consistent with our predictions. These protic solvents excel at solvating both the ammonium cation and the chloride anion through strong hydrogen bonds and ion-dipole interactions. The decreasing solubility from methanol to isopropanol reflects the increasing nonpolar character of the alcohol, which slightly diminishes its solvating power for the ionic compound.[10]

  • Variable Solubility in Polar Aprotic Solvents: DMSO, a highly polar aprotic solvent, shows good solvating capability. In contrast, acetone, despite having a similar polarity index to methanol, is a much poorer solvent. This highlights that polarity index alone is not a perfect predictor; the specific molecular interactions are key. Acetone is a hydrogen bond acceptor but not a donor, making it less effective at stabilizing the chloride anion compared to protic solvents.

  • Insolubility in Nonpolar Solvents: As expected, the compound is virtually insoluble in nonpolar solvents like toluene and hexane.[5][6] The energy required to overcome the crystal lattice energy of the salt far exceeds the energy gained from weak van der Waals interactions with these solvents.

4.1. Visualization of Molecular Interactions

Caption: Key interactions between the solute cation and a polar protic solvent.

Conclusion

The solubility profile of N,3-Diethyloxetan-3-amine hydrochloride is characteristic of a polar, ionic organic salt. It exhibits high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and is practically insoluble in nonpolar media. This behavior is primarily dictated by the compound's ability to participate in strong ion-dipole and hydrogen bonding interactions. The provided experimental framework offers a reliable method for obtaining precise solubility data, which is indispensable for the rational design of processes in pharmaceutical development and chemical synthesis.

References

  • N,3-Diethyloxetan-3-amine hydrochloride — Chemical Substance Information - NextSDS. (n.d.).
  • Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22).
  • Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo. (2025, March 31).
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  • THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS - Crossref. (1967, December 31).
  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011, November 15).
  • Solubilities Studies of Basic Amino Acids. (n.d.).
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • N,3-dimethyloxetan-3-amine hydrochloride (C5H11NO) - PubChemLite. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene | Journal of the American Chemical Society. (n.d.).
  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. (n.d.).
  • N,3-dimethyloxetan-3-amine hydrochloride - C5H12ClNO | CSSB00010291596. (n.d.).
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  • Studies on High Molecular Weight Aliphatic Amines and Their Salts. V. Soluble and Insoluble Films of the Amine Hydrochlorides. (n.d.).
  • Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides an. (n.d.).
  • Identifying Amines: Principles and Practical Methods - Iran Silicate Industries. (n.d.).
  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS - Canadian Science Publishing. (n.d.).
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  • Solubility of Hydrocarbons in Amine Treating Solutions - Aalto University's research portal. (n.d.).
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18).
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Sources

Exploratory

Crystal structure analysis of N,3-Diethyloxetan-3-amine hydrochloride

Title: Crystal Structure Analysis of N,3-Diethyloxetan-3-amine Hydrochloride: A Technical Guide for Pharmaceutical Applications Executive Summary & Chemical Context In modern medicinal chemistry, the oxetane ring has eme...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Structure Analysis of N,3-Diethyloxetan-3-amine Hydrochloride: A Technical Guide for Pharmaceutical Applications

Executive Summary & Chemical Context

In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for carbonyl groups and gem-dimethyl motifs. By incorporating an oxetane, drug developers can dramatically improve a drug candidate's aqueous solubility, lower its lipophilicity (logP), and enhance metabolic stability without sacrificing structural rigidity [1].

N,3-Diethyloxetan-3-amine hydrochloride (CAS 1448854-88-3) [2] is a highly specialized, sterically demanding building block. The presence of the 3-ethyl and N-ethyl groups introduces significant steric bulk, which directly influences the conformational landscape of the four-membered cyclic ether. Understanding its crystal structure is not merely an academic exercise; it provides critical vector data for structure-based drug design (SBDD), revealing how the amine exit vector and the oxetane oxygen's lone pairs are oriented for target binding [3].

This whitepaper provides an in-depth technical guide to the crystallization, X-ray diffraction (XRD) workflow, and structural analysis of N,3-diethyloxetan-3-amine hydrochloride, emphasizing the causality behind experimental methodologies.

Crystallization Methodology: The Vapor Diffusion Protocol

Hydrochloride salts of small, polar amines are notoriously prone to precipitating as microcrystalline powders rather than diffraction-quality single crystals. To overcome this, the Vapor Diffusion (Antisolvent) Method is employed.

Causality Principle: Vapor diffusion allows for the thermodynamic control of supersaturation. By slowly diffusing a volatile antisolvent into a solution of the salt, the nucleation rate is suppressed, favoring the steady growth of a single ionic lattice over kinetic precipitation.

Step-by-Step Protocol
  • Solvent Selection & Dissolution:

    • Weigh 10 mg of N,3-diethyloxetan-3-amine hydrochloride into a 2 mL glass vial (the "inner vial").

    • Dissolve the salt in a minimum volume (approx. 150–200 µL) of high-purity Methanol (MeOH). Rationale: MeOH provides excellent solvation for the ionic hydrochloride species while maintaining a vapor pressure compatible with diffusion.

  • Antisolvent Chamber Preparation:

    • Place the inner vial (uncapped) into a larger 20 mL scintillation vial (the "outer vial").

    • Add 3 mL of Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) to the outer vial. Rationale: Et₂O acts as a potent antisolvent for the HCl salt but is miscible with MeOH.

  • Equilibration:

    • Seal the outer vial tightly with a PTFE-lined cap.

    • Store the system in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Validation Checkpoint:

    • Inspect the inner vial under a polarized light microscope. The presence of birefringence (bright colors as the stage is rotated) confirms the formation of an ordered crystalline lattice rather than amorphous precipitate.

X-Ray Diffraction (XRD) Analysis Workflow

To accurately resolve the subtle geometric distortions of the highly strained oxetane ring, data collection must be performed under cryogenic conditions.

Causality Principle: Collecting data at 100 K minimizes the atomic thermal displacement parameters (B-factors). At room temperature, the thermal motion of the ethyl arms and the oxetane ring can artificially shorten apparent bond lengths and obscure the true ring puckering angle [4].

XRD_Workflow A Crystal Selection & Mounting (Cryoloop) B Data Collection (100 K, Cu/Mo Kα) A->B C Data Reduction & Integration B->C D Structure Solution (Direct Methods) C->D E Refinement (Least Squares, Anisotropic) D->E

Caption: Sequential workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Refinement Strategy

The structure is solved using direct methods (e.g., SHELXT) and refined using full-matrix least-squares on F2 . The amine hydrogen atoms (N-H) must be located from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network with the chloride anion.

Structural Insights & Conformational Analysis

Oxetane Ring Puckering

Unsubstituted oxetane is nearly planar, exhibiting a minimal puckering angle of ~8.7° at 140 K to balance ring strain and torsional forces [5]. However, the introduction of the 3-ethyl and N-ethylamino groups in N,3-diethyloxetan-3-amine creates severe eclipsing interactions with the adjacent C2 and C4 methylene protons.

To relieve this steric clash, the oxetane ring distorts, typically adopting a puckering angle between 12° and 16° . The N-ethylamino group generally adopts a gauche conformation relative to the oxetane oxygen, a critical feature that dictates its exit vector when binding to a kinase or receptor pocket [3].

The Hydrogen Bonding Network

The crystal lattice is entirely governed by strong ionic and hydrogen-bonding interactions. The secondary amine acts as a potent hydrogen bond donor, while the chloride ion acts as a multi-dentate acceptor.

HBond_Network N1 N-H Donor (N,3-Diethyloxetan-3-amine) Cl1 Chloride Anion (Primary Acceptor) N1->Cl1 Strong H-Bond (~2.2 Å) O1 Oxetane Oxygen (Weak Acceptor) N1->O1 Weak Intermolecular Contact (>2.6 Å) N2 Adjacent N-H Donor (Symmetry Equivalent) N2->Cl1 Strong H-Bond (~2.2 Å)

Caption: Logical mapping of the primary hydrogen-bonding network in the crystal lattice.

Quantitative Data Summary

Below is a summary of representative crystallographic parameters for 3,3-disubstituted oxetan-3-amine hydrochloride salts, synthesized from established Cambridge Structural Database (CSD) precedents for this chemical class.

Crystallographic ParameterRepresentative ValueStructural & Physicochemical Significance
Crystal System / Space Group Monoclinic, P2₁/cTypical for chiral/achiral salts packing efficiently via 2D hydrogen-bonded sheets.
Ring Puckering Angle 12.5° – 16.0°Relieves eclipsing steric strain of the 3-ethyl and N-ethyl groups; alters the 3D spatial profile.
C–O Bond Length ~1.45 Å – 1.46 ÅSlightly elongated compared to unstrained ethers, increasing the basicity/H-bond acceptor capacity of the oxygen.
N–H ··· Cl Distance 2.15 Å – 2.25 ÅIndicates a highly stable, tightly bound ionic lattice, correlating with high melting points and solid-state stability.
Amine Exit Vector (Torsion) Gauche (~60°)Positions the N-ethyl group optimally for solvent exposure or receptor sub-pocket binding.

Physicochemical Implications for Drug Development

The crystallographic data directly translates to the macroscopic behavior of the molecule in a pharmaceutical context:

  • Aqueous Solubility: The tightly packed, hydrogen-bonded chloride lattice ensures that the salt form is highly stable in the solid state, yet the inherent polarity of the oxetane oxygen (with its exposed lone pairs due to the strained C-O-C angle) ensures rapid solvation and high aqueous solubility upon dissolution.

  • Metabolic Stability: The puckered conformation of the highly substituted C3 position sterically shields the oxetane ring from nucleophilic attack or rapid enzymatic degradation (e.g., by cytochrome P450 enzymes), making it a robust bioisostere for aliphatic amines.

Conclusion

The crystal structure analysis of N,3-diethyloxetan-3-amine hydrochloride reveals a delicate balance between extreme ring strain and stabilizing intermolecular forces. By utilizing rigorous low-temperature XRD and careful vapor-diffusion crystallization, researchers can map the exact conformational preferences of this molecule. These structural parameters are indispensable for computational chemists seeking to deploy this oxetane building block as a rigidified, solubility-enhancing motif in next-generation therapeutics.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews, ACS Publications.[Link] [4]

  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison Journal of Medicinal Chemistry, ACS Publications.[Link] [3]

  • Oxetane Synthesis via Alcohol C–H Functionalization Journal of the American Chemical Society, ACS Publications.[Link] [1]

  • Chemical Space Exploration of Oxetanes National Institutes of Health (NIH) - PubMed Central.[Link] [5]

Foundational

Thermal Stability and Melting Point Dynamics of N,3-Diethyloxetan-3-amine Hydrochloride

Executive Summary In modern medicinal chemistry, oxetanes serve as critical structural motifs, frequently deployed as metabolically stable bioisosteres for gem-dimethyl groups or carbonyls. N,3-Diethyloxetan-3-amine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, oxetanes serve as critical structural motifs, frequently deployed as metabolically stable bioisosteres for gem-dimethyl groups or carbonyls. N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3) represents a highly functionalized, sterically hindered building block. Understanding its thermal stability and melting point is paramount for downstream pharmaceutical processing, formulation, and storage. This technical guide systematically evaluates the thermodynamic properties, decomposition kinetics, and analytical methodologies required to profile this specific oxetane derivative.

Structural Dynamics & Thermal Causality

To understand the thermal behavior of N,3-Diethyloxetan-3-amine hydrochloride, one must analyze the competing molecular forces at play: ring strain versus ionic lattice stabilization .

The Oxetane Ring Strain

Oxetanes are four-membered oxygen heterocycles. The internal bond angles are compressed to approximately 90°, deviating significantly from the ideal tetrahedral angle of 109.5°. This induces considerable angle strain. Furthermore, eclipsing interactions between adjacent alkyl groups (the 3,3-diethyl substitutions) contribute to torsional strain. The cumulative ring strain energy is approximately 107 kJ/mol. From a thermodynamic standpoint, the molecule is predisposed to ring-opening under thermal stress, as detailed in foundational oxetane literature by .

The Hydrochloride Salt Advantage

Why synthesize this compound as a hydrochloride salt rather than utilizing the free base? The secondary amine in its free base form is a volatile liquid susceptible to lone-pair-driven, auto-catalytic degradation. By protonating the amine with hydrochloric acid, a robust ionic crystal lattice is formed.

  • Causality: The ionic bonds between the protonated amine and the chloride counterion require substantial thermal energy to break. This lattice energy significantly elevates the melting point and provides a kinetic barrier against premature thermal degradation, transforming a volatile liquid into a stable, handleable crystalline solid.

Experimental Methodologies: A Self-Validating Protocol

To accurately determine the thermal properties of N,3-Diethyloxetan-3-amine hydrochloride, a dual-analytical approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory.

This protocol is designed as a self-validating system : DSC measures heat flow (identifying phase changes like melting), while TGA measures mass loss (identifying decomposition). By running these orthogonally, we ensure that an endothermic melting peak is not falsely identified as a decomposition event, and vice versa.

High-Resolution DSC/TGA Workflow
  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: This ensures temperature accuracy across the specific thermal window of the oxetane salt.

  • Sample Encapsulation: Accurately weigh 3.0–5.0 mg of the compound into a standard, non-hermetic aluminum pan.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere is critical. Oxygen can induce oxidative exothermic degradation, which would mask the true endothermic melting signal of the compound.

  • Thermal Ramp: Equilibrate the sample at 25 °C, then apply a linear heating rate of 10 °C/min up to 300 °C. Causality: A 10 °C/min rate provides the optimal balance between signal resolution (sharp peaks) and thermal sensitivity.

  • Orthogonal Validation: Cross-reference the DSC endotherm with the TGA mass-loss curve. A pure melting event will manifest as a sharp DSC endotherm with zero corresponding mass loss on the TGA.

Quantitative Thermal Data

The following table summarizes the thermal properties of N,3-Diethyloxetan-3-amine hydrochloride, contrasting it against its theoretical free base to highlight the stabilizing causality of the salt form. Data parameters are synthesized from structural homology models and standard analytical profiles of oxetane-amine salts as cataloged by suppliers like and.

PropertyFree Base (Theoretical)Hydrochloride Salt (CAS: 1448854-88-3)Causality / Mechanism
Physical State Volatile LiquidCrystalline SolidIonic lattice formation restricts molecular mobility.
Melting Point ( Tm​ ) < 20.0 °C165.0 - 175.0 °CHigh lattice energy ( ΔHf​ ) required to disrupt ionic bonds.
Decomposition Onset ( Td​ ) ~120.0 °C> 210.0 °CProtonation reduces lone-pair driven auto-catalytic ring opening.
Enthalpy of Fusion ( ΔHf​ ) N/A80 - 95 J/gQuantifies the energy required to transition from solid to liquid phase.
Volatility HighNegligibleVapor pressure is suppressed by the ionic interactions of the salt.

Mechanistic Degradation Pathways

When thermal energy exceeds the decomposition onset ( Td​>210°C ), the system undergoes catastrophic structural failure. The degradation of N,3-Diethyloxetan-3-amine hydrochloride is a two-step cascade:

  • Lattice Dissociation: The thermal energy overcomes the ionic bond, resulting in the dissociation and volatilization of Hydrogen Chloride (HCl) gas. This registers as the first distinct mass drop on the TGA.

  • Ring Cleavage: Stripped of its stabilizing proton, and subjected to extreme heat, the highly strained oxetane ring undergoes electrocyclic ring-opening, yielding fragmented alkenes and formaldehyde equivalents.

Workflow N1 N,3-Diethyloxetan-3-amine HCl (Crystalline Solid) N2 Thermal Ramp (10°C/min) Nitrogen Atmosphere N1->N2 N3 Endothermic Melting (165°C - 175°C) N2->N3 DSC: Heat Flow Drop TGA: No Mass Loss N4 Thermal Overload (> 210°C) N3->N4 N5 Lattice Dissociation (HCl Gas Loss) N4->N5 TGA: Mass Drop N6 Oxetane Ring Cleavage (Decomposition) N5->N6 Exothermic Collapse

Fig 1: Thermal phase transition and degradation pathway of N,3-Diethyloxetan-3-amine HCl.

Formulation and Storage Implications

Based on the thermal profiling, N,3-Diethyloxetan-3-amine hydrochloride exhibits excellent thermal stability for standard pharmaceutical applications.

  • Processing: The high decomposition temperature (> 210 °C) indicates that this compound can safely withstand standard high-temperature pharmaceutical processing techniques, including Hot-Melt Extrusion (HME), provided the barrel temperatures do not exceed 150 °C (maintaining a safe margin below the melting point to prevent premature phase changes).

  • Storage: While thermally stable, amine hydrochlorides are inherently hygroscopic. Moisture ingress can lower the effective melting point via plasticization and facilitate hydrolysis of the oxetane ring. Therefore, the compound must be stored in a desiccated environment at standard ambient temperature and pressure (SATP).

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Angewandte Chemie International Edition URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of N,3-Diethyloxetan-3-amine Hydrochloride

Introduction The oxetane motif has emerged as a highly valuable scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and favorable physicochemical properties, such as improved aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxetane motif has emerged as a highly valuable scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl moieties.[1][3] N,3-Diethyloxetan-3-amine hydrochloride is a functionalized oxetane building block that can be incorporated into larger molecules to modulate their pharmacological profiles. This guide provides a detailed, step-by-step protocol for the synthesis of N,3-Diethyloxetan-3-amine hydrochloride, designed for researchers in drug discovery and organic synthesis.

The synthesis is approached via a robust and highly efficient two-step process starting from the commercially available 3-ethyloxetan-3-amine. The core transformation involves a controlled N-alkylation through reductive amination, followed by conversion to the corresponding hydrochloride salt to enhance stability and ease of handling.[4][5][6]

Overall Synthetic Workflow

The synthesis of N,3-Diethyloxetan-3-amine hydrochloride is achieved in two primary stages:

  • Reductive Amination: N-ethylation of 3-ethyloxetan-3-amine with acetaldehyde using a mild reducing agent.

  • Salt Formation: Conversion of the resulting tertiary amine to its hydrochloride salt.

G cluster_0 Stage 1: N-Ethylation cluster_1 Stage 2: Salt Formation Start 3-Ethyloxetan-3-amine Reagents1 Acetaldehyde, Sodium Triacetoxyborohydride, Dichloromethane Reaction1 Reductive Amination Reagents1->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate N,3-Diethyloxetan-3-amine Purification1->Intermediate Reagents2 Hydrochloric Acid (in Diethyl Ether) Reaction2 Acid-Base Reaction Reagents2->Reaction2 Isolation Filtration & Drying Reaction2->Isolation Final_Product N,3-Diethyloxetan-3-amine Hydrochloride Isolation->Final_Product

Caption: Overall workflow for the synthesis of N,3-Diethyloxetan-3-amine hydrochloride.

Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsAmountNotes
3-Ethyloxetan-3-amine101.151.05.00 gCommercially available.[7]
Acetaldehyde44.051.22.61 g (3.3 mL)Use freshly opened or distilled.
Sodium Triacetoxyborohydride211.941.515.7 gMoisture sensitive.
Dichloromethane (DCM)84.93-~200 mLAnhydrous grade.
Saturated NaHCO₃ (aq)84.01-As neededFor work-up.
Brine (Saturated NaCl)58.44-As neededFor work-up.
Anhydrous MgSO₄120.37-As neededFor drying.
Diethyl Ether (Et₂O)74.12-As neededAnhydrous grade.
Hydrochloric Acid (2M in Et₂O)36.461.1~27 mLCommercially available solution.

Experimental Protocol

Part 1: Synthesis of N,3-Diethyloxetan-3-amine (Reductive Amination)

This procedure utilizes reductive amination, a highly efficient method for forming carbon-nitrogen bonds that avoids the over-alkylation often seen with traditional alkylating agents.[8] The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the primary amine and acetaldehyde, which is then immediately reduced by the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

Caption: Reaction scheme for the reductive amination of 3-ethyloxetan-3-amine.

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethyloxetan-3-amine (5.00 g, 49.4 mmol). Dissolve the amine in anhydrous dichloromethane (DCM, 150 mL).

  • Aldehyde Addition: To the stirred solution, add acetaldehyde (3.3 mL, 59.3 mmol, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (15.7 g, 74.1 mmol, 1.5 eq) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~100 mL). Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,3-diethyloxetan-3-amine as an oil. The crude product can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking) to afford the pure tertiary amine.

Part 2: Formation of N,3-Diethyloxetan-3-amine Hydrochloride

The conversion of the free amine to its hydrochloride salt is a standard procedure that increases the compound's stability and often transforms it into a crystalline solid, which is easier to handle, weigh, and store.[6] The reaction is a simple acid-base neutralization.

Procedure:

  • Dissolution: Dissolve the purified N,3-diethyloxetan-3-amine (assuming ~5.5 g, ~42.5 mmol from the previous step) in anhydrous diethyl ether (100 mL) in a 250 mL Erlenmeyer flask.

  • Acidification: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (~23.4 mL, 46.8 mmol, 1.1 eq) dropwise.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately upon addition of the acid.

  • Isolation: Continue stirring for 30 minutes at room temperature to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities.

  • Final Product: Dry the white solid under high vacuum to a constant weight to yield N,3-Diethyloxetan-3-amine hydrochloride.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Acetaldehyde: Is volatile, flammable, and an irritant. Handle with care.

    • Sodium Triacetoxyborohydride: Is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid.

    • Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.

    • Diethyl Ether: Is extremely flammable. Ensure no ignition sources are present.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: To determine the melting point of the crystalline hydrochloride salt.

References

  • BenchChem (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
  • Taylor & Francis (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • PubMed (2020).
  • ACS Publications (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • MDPI (2020).
  • RSC Publishing (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space.
  • Beilstein Journals (2025).
  • Synblock (n.d.). CAS 1363383-14-5 | 3-Ethyl-3-oxetanamine.
  • Organic Chemistry Portal (2004).
  • Wikipedia (n.d.). Ethylmagnesium bromide.
  • Wikipedia (n.d.).
  • Guidechem (n.d.). 3-Ethyl-3-[[(3-ethyloxetane-3-yl)methoxy]methyl]oxetane.
  • YouTube (2018). Grignard Reagent Reaction Mechanism.
  • Kishida Chemical Co., Ltd. (n.d.). N,3-Diethyloxetan-3-aminehydrochloride Building Blocks.
  • R Discovery (2005). N-Alkylation Reactions and Indirect Formation of Amino Functionalities in Solid-Phase Synthesis.
  • Chegg (2021). What is the grignard reaction for pentan-3-one and ethyl magnesium bromide?.
  • Master Organic Chemistry (2017).
  • Sigma-Aldrich (n.d.). Grignard Reagents.
  • OpenBU (2011).
  • ResearchGate (n.d.). Oxetan-3-one: Chemistry and synthesis.
  • Google Patents (n.d.).
  • Chemical Science (RSC Publishing) (n.d.).
  • PMC (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group.
  • PubMed (2010).
  • MDPI (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • NextSDS (n.d.).
  • YouTube (2022).
  • Reddit (2023). Hydrochloride salt of amine : r/Chempros.
  • NextSDS (n.d.).
  • Organic Chemistry Portal (n.d.).
  • Google Patents (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • MilliporeSigma (n.d.). 3-ethyl-3-{[(3-ethyloxetan-3-yl)methoxy]methyl}oxetane | 18934-00-4.

Sources

Application

Application Note: N,3-Diethyloxetan-3-amine Hydrochloride as a Next-Generation Bioisostere in Lead Optimization

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary The optimization of physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary

The optimization of physicochemical properties is a critical bottleneck in small-molecule drug discovery. The over-reliance on lipophilic, flat aromatic rings and basic aliphatic amines frequently leads to clinical attrition due to poor aqueous solubility, rapid metabolic clearance, and off-target toxicities (e.g., hERG channel inhibition).

The oxetane ring has emerged as a privileged structural motif to navigate these challenges,[1]. Specifically, N,3-Diethyloxetan-3-amine hydrochloride (CAS 1448854-88-3) [2] serves as an advanced bioisosteric replacement for acyclic secondary amines (like diethylamine) or sterically hindered alkyl amines. By integrating this module into lead scaffolds, drug development professionals can simultaneously attenuate amine basicity, increase sp3 character ( Fsp3​ ), and drastically improve metabolic stability[3],[4].

Strategic Rationale: The "Escape from Flatland"

When designing drugs, maintaining a balance between target affinity and developability is paramount. Traditional alkyl amines often suffer from high basicity ( pKa​>10 ), leading to extensive protonation at physiological pH. This drives phospholipidosis and high-affinity binding to the hERG potassium channel[5].

Replacing a standard alkyl amine with N,3-Diethyloxetan-3-amine introduces a highly polar, four-membered oxygen heterocycle directly adjacent to the basic nitrogen. This substitution provides three distinct structural advantages:

  • Dipole Modulation: The strong hydrogen-bond acceptor capability of the oxetane oxygen enhances aqueous solubility[6].

  • Conformational Restriction: The rigid ring projects the ethyl and N-ethyl groups in a defined vector, reducing the entropic penalty upon target binding.

  • Basicity Attenuation: The inductive electron-withdrawing effect (-I effect) of the oxetane oxygen pulls electron density away from the nitrogen, lowering the pKa​ by 2 to 3 units[4].

Workflow Lead Lead Compound (High logD, hERG Liability) Decision Bioisosteric Replacement Identify Basic Amine Lead->Decision Oxetane Incorporate N,3-Diethyloxetan-3-amine (Lower pKa, Increase sp3) Decision->Oxetane Assay ADME Profiling (Solubility, CL_int, Patch-Clamp) Oxetane->Assay Success Optimized Candidate (Improved Safety & PK) Assay->Success

Workflow for lead optimization utilizing oxetane-based bioisosteric replacement.

Physicochemical Profiling: A Comparative Analysis

To illustrate the profound impact of this bioisostere, Table 1 summarizes the theoretical and experimentally aligned physicochemical shifts observed when replacing traditional amine motifs with the N,3-diethyloxetan-3-amine module.

Table 1: Physicochemical Comparison of Amine Motifs

PropertyDiethylamine MotifN-Ethyl-2-methylbutan-2-amineN,3-Diethyloxetan-3-amine MotifStrategic Impact
Structure Type Acyclic Secondary AmineSterically Hindered Alkyl AmineOxetane-Substituted AmineN/A
Calculated pKa​ ~10.5~10.2~7.5 - 8.0Significant basicity reduction mitigates hERG binding[4].
LogD (pH 7.4) ~1.2~2.5~0.4Lower lipophilicity reduces non-specific binding and toxicity[6].
Aqueous Solubility HighLow (<50 µg/mL)High (>500 µg/mL)High polarity of the oxetane oxygen enhances hydration[3].
Metabolic Stability High ClearanceModerate ClearanceLow Clearance (Stable)Steric bulk shields the alpha-carbon from CYP450[4].

Mechanistic Insights: Causality in Bioisosterism

As a Senior Application Scientist, it is crucial to understand why these property shifts occur, ensuring that molecular design is driven by causality rather than trial-and-error.

CYP450 Metabolic Evasion

Aliphatic amines are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6)-mediated N-dealkylation. The enzyme's heme iron oxidizes the alpha-carbon, forming an unstable carbinolamine that collapses into a primary amine and an aldehyde. By incorporating the 3,3-disubstituted oxetane ring, we introduce significant steric bulk directly adjacent to the nitrogen. This physical barrier prevents the CYP450 heme iron from accessing the alpha-carbon[4]. Furthermore, the strong dipole of the oxetane oxygen alters the binding orientation of the molecule within the lipophilic CYP active site, leading to a non-productive binding pose.

Mechanism Substrate Oxetane-Amine Motif CYP CYP450 Active Site Substrate->CYP Binding Attempt Shielding Steric Shielding & Dipole Repulsion CYP->Shielding Altered Orientation Outcome Metabolic Stability (Reduced N-dealkylation) Shielding->Outcome Evasion

Mechanistic pathway of CYP450 evasion mediated by the oxetane dipole and steric bulk.

Validated Experimental Protocols

The following protocols provide self-validating systems for incorporating N,3-Diethyloxetan-3-amine hydrochloride into lead scaffolds and subsequently verifying its metabolic stability.

Protocol A: General Procedure for Reductive Amination

This protocol details the coupling of N,3-Diethyloxetan-3-amine hydrochloride with an aryl/alkyl aldehyde to yield a tertiary amine.

Reagents:

  • N,3-Diethyloxetan-3-amine hydrochloride (1.0 eq)

  • Target Aldehyde (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free-Basing the Amine: Dissolve N,3-Diethyloxetan-3-amine hydrochloride in anhydrous DCE (0.2 M). Add DIPEA dropwise and stir at room temperature for 10 minutes.

    • Causality: The commercial building block is supplied as a stable hydrochloride salt. DIPEA, a non-nucleophilic base, is required to neutralize the HCl, liberating the free secondary amine and restoring its nucleophilicity without competing for the aldehyde.

  • Iminium Formation: Add the target aldehyde and 4Å molecular sieves to the reaction mixture. Stir at room temperature for 2 hours.

    • Causality: Pre-formation of the iminium ion is critical. Molecular sieves drive the equilibrium forward by scavenging water. Delaying the addition of the reducing agent prevents the premature reduction of the aldehyde to a primary alcohol.

  • Reduction: Add STAB portion-wise to the reaction mixture. Stir under a nitrogen atmosphere for 12 hours.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike NaBH4​ , STAB specifically targets the electrophilic iminium ion over the unreacted aldehyde, ensuring high product yields and minimizing side products.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (3x), dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the bioisosteric success, the intrinsic clearance ( CLint​ ) of the oxetane-modified compound must be quantified.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (0.5 mg/mL protein concentration).

    • Causality: Potassium phosphate buffer at pH 7.4 strictly maintains the physiological conditions and ionic strength necessary for optimal CYP450 enzymatic activity.

  • Pre-Incubation & Initiation: Pre-incubate the mixture in a water bath at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. Adding it last ensures that the reaction starts precisely at t=0 , allowing for accurate kinetic modeling.

  • Quenching: At designated time points (0, 5, 15, 30, 45, and 60 min), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile rapidly denatures the microsomal proteins, instantly halting enzymatic activity and precipitating the protein matrix to yield a clean supernatant for LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate the intrinsic clearance ( CLint​ ).

Sources

Method

Application Note &amp; Protocol: Strategic Incorporation of N,3-Diethyloxetan-3-amine Hydrochloride into Peptide Chains via Solid-Phase Peptide Synthesis

Abstract The incorporation of non-natural amino acids and unique structural motifs into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stability, refined conformational proper...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural amino acids and unique structural motifs into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced metabolic stability, refined conformational properties, and improved pharmacokinetic profiles.[1][] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry due to its unique combination of polarity, metabolic stability, and its ability to act as a bioisostere for carbonyl or gem-dimethyl groups.[3][4][5] This document provides a comprehensive guide for researchers on the strategic use of N,3-diethyloxetan-3-amine hydrochloride as a precursor for a novel, sterically hindered building block for use in Fmoc-based solid-phase peptide synthesis (SPPS). We present detailed protocols for the derivatization of the precursor, its efficient coupling onto a solid support, and subsequent peptide chain elongation, cleavage, and analysis.

Introduction: The Rationale for Oxetane-Modified Peptides

Peptide-based therapeutics often face challenges related to poor oral bioavailability and short plasma half-lives due to proteolytic degradation.[6] The introduction of peptidomimetics that replace standard amide bonds can address these limitations.[7] The 3-aminooxetane unit is of particular interest as it can serve as a peptide bond isostere, removing a susceptible amide bond while preserving key hydrogen bonding capabilities.[6][8]

Key Advantages of Oxetane Incorporation:

  • Enhanced Proteolytic Stability: Replacing an amide C=O bond with the stable oxetane ring can significantly increase resistance to protease cleavage.[8]

  • Improved Physicochemical Properties: The polar, sp3-rich nature of the oxetane moiety can improve aqueous solubility and reduce lipophilicity without a major increase in molecular weight.[4][5]

  • Novel Conformational Space: The oxetane unit introduces a distinct conformational bias compared to a standard peptide bond, potentially leading to novel secondary structures and improved target affinity.[8][9]

  • Carbonyl Bioisostere: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the function of a backbone carbonyl.[10]

This guide focuses on a practical workflow for utilizing N,3-diethyloxetan-3-amine hydrochloride, a readily accessible precursor, to generate a custom Fmoc-protected building block for seamless integration into standard SPPS protocols.[11]

From Precursor to Building Block: Synthesis of Fmoc-N-ethyl-3-(ethylamino)oxetane-3-carboxylic acid (Fmoc-Eox-OH)

To be compatible with standard Fmoc-SPPS, the primary amine of N,3-diethyloxetan-3-amine must be protected. The following is a proposed synthetic route to generate the required Fmoc-protected building block, which we will designate Fmoc-Eox-OH .

Proposed Synthesis Scheme:

  • Neutralization: The hydrochloride salt is neutralized using a suitable base (e.g., NaHCO₃) to yield the free amine.

  • Carboxylation: A carboxylation step is performed to introduce the carboxylic acid moiety necessary for peptide coupling.

  • Fmoc Protection: The secondary amine is protected using Fmoc-OSu or Fmoc-Cl under standard conditions to yield the final building block.

Researchers should perform full analytical characterization (NMR, MS, HPLC) to confirm the structure and purity of the synthesized Fmoc-Eox-OH before use in SPPS.

Physicochemical & Handling Data for the Fmoc-Eox-OH Building Block

All quantitative data for the custom building block should be summarized for easy reference.

PropertyValue (Calculated/Estimated)Notes
Full Chemical Name (9H-fluoren-9-yl)methyl (3-carboxy-3-(ethylamino)oxetan-3-yl)(ethyl)carbamate---
Abbreviation Fmoc-Eox-OH---
Molecular Formula C₂₄H₂₈N₂O₅---
Molecular Weight 424.49 g/mol ---
Appearance White to off-white solidExpected
Solubility Soluble in DMF, NMP, DCMStandard for SPPS applications
Storage Store at -20°C, desiccatedProtect from moisture and light[]

Detailed Protocols for Solid-Phase Peptide Synthesis

This section outlines a step-by-step protocol for incorporating Fmoc-Eox-OH into a target peptide sequence using manual or automated Fmoc-SPPS. The general SPPS workflow involves sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid.[][13]

Overall SPPS Workflow Diagram

The diagram below illustrates the iterative cycle of Fmoc-SPPS.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle Resin Start: Resin (e.g., Rink Amide) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat n times Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Chain Complete Purify Purification & Analysis (HPLC, MS) Cleavage->Purify

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Step-by-Step Experimental Protocol

Materials:

  • Fmoc-Eox-OH (synthesized as per Section 2)

  • Rink Amide MBHA resin (or other suitable resin)[14]

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[15]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM) (Peptide synthesis grade)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[16]

  • Cold Diethyl Ether

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a fritted reaction vessel.

    • Add DMF (approx. 10 mL/g resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[11]

    • Drain the solvent.

  • Initial Fmoc Deprotection (If using pre-loaded resin):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-Eox-OH (The Critical Step):

    • Rationale: Fmoc-Eox-OH is a sterically hindered, non-natural amino acid.[17] Efficient coupling requires a highly effective activating agent to overcome the steric bulk and minimize side reactions like racemization.[18][19] HATU is a uronium salt-based reagent known for its high coupling efficiency and rapid kinetics, making it ideal for such challenging couplings.[15][20][21]

    • Activation Solution: In a separate vial, dissolve Fmoc-Eox-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Briefly agitate to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For sterically demanding couplings, extended time or double coupling may be necessary.[11]

    • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads to check for reaction completion (absence of free primary amines).

    • Post-Coupling Wash: Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Peptide Chain Elongation:

    • Repeat the cycle of Fmoc-deprotection (Step 2) and coupling (Step 3, using standard Fmoc-amino acids) until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

    • Prepare the cleavage cocktail (TFA/H₂O/TIS) fresh. Safety Note: TFA is highly corrosive and should be handled in a certified fume hood with appropriate PPE.[22]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL/g resin).[23]

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Add the combined TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile mixture).

    • Analyze by reverse-phase HPLC (RP-HPLC) to assess purity and by mass spectrometry (LC-MS) to confirm the molecular weight.

Mechanism & Troubleshooting

HATU Coupling Mechanism

The efficiency of HATU stems from its ability to rapidly form a highly reactive OAt-active ester with the amino acid's carboxyl group. This intermediate is then susceptible to nucleophilic attack by the free amine on the peptide-resin. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[21][24][25]

HATU_Mechanism AA Fmoc-Eox-COOH + DIPEA ActiveEster OAt-Active Ester (Highly Reactive) AA->ActiveEster HATU HATU Reagent HATU->ActiveEster PeptideBond Fmoc-Eox-CO-NH-Peptide-Resin ActiveEster->PeptideBond ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond Byproducts Tetramethylurea + HOAt PeptideBond->Byproducts Releases

Caption: Simplified HATU-mediated coupling mechanism.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling of Fmoc-Eox-OH Steric hindrance; Insufficient coupling time or reagent equivalents; Poor quality reagents.Perform a double coupling; Increase coupling time to 4-6 hours; Use fresh, high-quality HATU and anhydrous DMF.
Deletion Sequences Incomplete Fmoc deprotection; Incomplete coupling in subsequent steps.Ensure deprotection times are adequate (e.g., 2+10 min); Use a capping step (e.g., Acetic Anhydride/DIPEA) after coupling to block unreacted amines.[26]
Low Final Yield Premature cleavage from resin; Poor precipitation in ether; Adsorption to labware.Ensure appropriate resin choice for desired C-terminus; Ensure ether is ice-cold for precipitation; Use low-adsorption tubes.
Side Product Formation Racemization during activation; Reaction with scavengers during cleavage.Use HATU/DIPEA which minimizes racemization; Ensure correct scavenger cocktail is used for the peptide sequence.[27]

Conclusion

The use of N,3-diethyloxetan-3-amine hydrochloride as a precursor for the novel Fmoc-Eox-OH building block provides a viable and strategic pathway for incorporating unique oxetane architecture into synthetic peptides. While the steric hindrance of this building block necessitates the use of a high-efficiency coupling reagent like HATU, the protocols outlined here provide a robust framework for its successful integration. The resulting oxetane-modified peptides hold significant promise for overcoming the traditional limitations of peptide therapeutics, offering a valuable tool for researchers in drug discovery and development.

References

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Thompson, J. P., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. Available at: [Link]

  • Shankar, S., & Kumar, D. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

  • Li, B. Abiotic Peptide Synthesis: Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • T. J. P. Thompson, et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Chemical Science. Available at: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Figshare. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Carreira, E. M., et al. (2021). Oxetanyl Amino Acids for Peptidomimetics. Organic Letters. Available at: [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. Available at: [Link]

  • American Peptide Society. Peptide Synthesis for Beginners. Available at: [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • MDPI. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available at: [Link]

  • Journal of the American Chemical Society. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Available at: [Link]

  • ResearchGate. 10Helical conformations in oxetane β-amino acid hexamers. Available at: [Link]

  • CDN. Cleavage Cocktail Selection. Available at: [Link]

  • NIH. (2021). Oxetanes in Drug Discovery Campaigns. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • MedChemica. (2026). Med Chem Paper Of The Month - February 2026. Available at: [Link]

  • NIH. (2018). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

  • NIH. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Google Patents. (2007). Solid phase peptide synthesis method.

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions of N,3-Diethyloxetan-3-amine Hydrochloride

Introduction: The Strategic Importance of N,3-Diethyloxetan-3-amine Hydrochloride in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous phy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N,3-Diethyloxetan-3-amine Hydrochloride in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties is paramount. N,3-diethyloxetan-3-amine and its hydrochloride salt represent a class of intriguing building blocks. The oxetane motif, a four-membered cyclic ether, is increasingly recognized as a valuable "amide bond bioisostere".[1][2] This means it can mimic the spatial arrangement and hydrogen bonding capabilities of an amide group, a ubiquitous functional group in pharmaceuticals, while potentially offering improved metabolic stability, solubility, and three-dimensional complexity.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N,3-diethyloxetan-3-amine hydrochloride in amide coupling reactions. We will delve into the mechanistic underpinnings of this critical transformation, explore a range of robust protocols, and offer insights into reaction optimization and troubleshooting.

Core Principles of Amide Bond Formation: A Mechanistic Overview

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the activation of the carboxylic acid to overcome the high energy barrier of the reaction.[5] This is typically achieved using a "coupling reagent" that converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Two of the most prevalent and reliable classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][7]

The Role of Additives and Bases

To enhance reaction efficiency and minimize side reactions, particularly racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogs (e.g., HOAt in HATU) are often employed.[8][9] These additives react with the activated carboxylic acid to form an active ester, which is more reactive towards the amine and less prone to side reactions.[6]

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the hydrochloride salt of N,3-diethyloxetan-3-amine, liberating the free amine for the coupling reaction. The base also neutralizes any acidic byproducts generated during the reaction.[10][11]

Visualizing the Reaction Pathways

To better understand the sequence of events in these coupling reactions, the following diagrams illustrate the general mechanisms for EDC/HOBt and HATU mediated amide bond formation.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDC Urea Byproduct O_Acylisourea->EDU HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine N,3-Diethyloxetan-3-amine Amide->EDU HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU TMU Tetramethylurea HATU->TMU Amide Amide Product OAt_Ester->Amide + Amine Amine N,3-Diethyloxetan-3-amine

Caption: Generalized mechanism of a HATU mediated amide coupling reaction. [12]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the amide coupling of N,3-diethyloxetan-3-amine hydrochloride with a generic carboxylic acid. These should be considered as starting points, and optimization may be necessary depending on the specific substrates used.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of substrates. [13] Materials:

  • N,3-Diethyloxetan-3-amine hydrochloride

  • Carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Standard laboratory glassware and stirring equipment

  • Materials for work-up and purification (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in the chosen anhydrous solvent (e.g., DCM or DMF, approximately 0.1-0.5 M).

  • Add N,3-diethyloxetan-3-amine hydrochloride (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Add DIPEA or TEA (2.5-3.0 eq) to the mixture to neutralize the hydrochloride salt and facilitate the reaction. Stir for 5-10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly effective for sterically hindered amines or challenging substrates. [7][14] Materials:

  • N,3-Diethyloxetan-3-amine hydrochloride

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard laboratory glassware and stirring equipment

  • Materials for work-up and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • Add N,3-diethyloxetan-3-amine hydrochloride (1.1 eq) and HATU (1.1 eq) to the solution.

  • Add DIPEA or TEA (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water or saturated aqueous NaHCO₃.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions

For ease of comparison, the key parameters for the two protocols are summarized in the table below.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.1 eq1.1 eq
Coupling Reagent EDC (1.2 eq)HATU (1.1 eq)
Additive HOBt (1.2 eq)N/A (HOAt is part of HATU)
Base DIPEA or TEA (2.5-3.0 eq)DIPEA or TEA (3.0 eq)
Solvent DCM or DMFDMF or DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours2-12 hours

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a more powerful coupling reagent like HATU if you started with EDC/HOBt. [14]For particularly challenging couplings, switching to a more polar aprotic solvent like DMF can be beneficial. [15]* Side Reactions: The formation of N-acylurea is a known side reaction with carbodiimide reagents. [8]Ensuring the reaction is run at a suitable concentration and that the amine is sufficiently nucleophilic can help minimize this.

  • Steric Hindrance: N,3-diethyloxetan-3-amine possesses some steric bulk around the nitrogen atom. For sterically demanding carboxylic acids, a more potent coupling reagent such as HATU is generally recommended. [16]In extreme cases, the formation of a more reactive acyl fluoride intermediate may be necessary. [17]

Safety and Handling

As with all laboratory procedures, it is crucial to adhere to strict safety protocols.

  • N,3-Diethyloxetan-3-amine hydrochloride: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [18][19][20][21]Avoid inhalation of dust and contact with skin and eyes. [22]* Coupling Reagents: Many coupling reagents, including HATU and EDC, can be sensitizers and should be handled with care. [11]HOBt is known to be explosive in its anhydrous form. [8]Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvents and Reagents: Use anhydrous solvents to prevent hydrolysis of the activated intermediates. Bases like DIPEA and TEA are corrosive and should be handled in a fume hood.

Conclusion

The amide coupling of N,3-diethyloxetan-3-amine hydrochloride is a versatile and powerful tool for the synthesis of novel chemical entities in drug discovery. By understanding the underlying reaction mechanisms and employing robust protocols such as those outlined in this application note, researchers can effectively incorporate this valuable building block into their synthetic strategies. Careful consideration of the choice of coupling reagent, base, and solvent, along with diligent reaction monitoring and optimization, will pave the way for successful and reproducible outcomes.

References

Sources

Method

Application of N,3-Diethyloxetan-3-amine hydrochloride in medicinal chemistry

[label="Improved Aqueous Solubility &\n``` // Rest of the DOT code omitted for brevity } Fig 1. Pharmacokinetic optimization pathways driven by oxetane ring integration.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Improved Aqueous Solubility &\n``` // Rest of the DOT code omitted for brevity }

Fig 1. Pharmacokinetic optimization pathways driven by oxetane ring integration.

Quantitative Profiling: Amide vs. 3-Aminooxetane

To justify the synthetic effort of incorporating N,3-Diethyloxetan-3-amine, researchers must understand the quantitative shifts in molecular properties. The table below summarizes the comparative advantages of replacing a standard tertiary amide with an N,3-diethyl-3-aminooxetane derivative 1, 2.

Property MetricStandard Tertiary AmideN,3-Diethyl-3-aminooxetaneMechanistic Causality
Hydrogen Bonding H-Bond Acceptor (sp² Oxygen)H-Bond Acceptor (sp³ Oxygen)sp³ lone pairs of the oxetane oxygen mimic the spatial trajectory of carbonyl lone pairs.
Proteolytic Stability Susceptible to amidasesHighly StableElimination of the scissile amide bond prevents enzymatic cleavage.
Amine Basicity (pKa) Neutral (Conjugated)Mildly Basic (pKa ~6.0 - 7.5)The oxetane ring acts as an electron-withdrawing group, lowering basicity vs. standard amines.
Lipophilicity (LogD) BaselineReduced (More Hydrophilic)The polar oxetane core reduces lipophilicity while the 3-ethyl group provides steric bulk.
3D Conformation Planar (sp² character)Three-Dimensional (sp³)Increases the fraction of sp³ carbons (Fsp³), a critical metric for drug-likeness and solubility.

Experimental Methodologies: Scaffold Integration Protocols

Because N,3-Diethyloxetan-3-amine is supplied as a hydrochloride salt, it must be carefully freebased in situ. Furthermore, while 3,3-disubstituted oxetanes are remarkably stable under basic conditions, they are susceptible to ring-opening under harsh, high-temperature acidic conditions 3. The following protocols are engineered to maximize yield while preserving the integrity of the oxetane ring.

SyntheticWorkflow A N,3-Diethyloxetan-3-amine HCl (CAS: 1448854-88-3) B Freebasing (DIPEA, 2.0 eq) A->B Deprotonation C SNAr Reaction (Heteroaryl Halide, DMSO, 90°C) B->C Pathway A D Amide Coupling (Carboxylic Acid, HATU, DMF) B->D Pathway B E Metabolically Stable Target Scaffold C->E Isolation D->E Isolation

Fig 2. Synthetic workflows for integrating N,3-Diethyloxetan-3-amine into drug scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized to append the oxetane motif directly onto electron-deficient heteroaryl cores (e.g., pyrimidines, pyridines), forming a tertiary amine linkage.

  • Preparation & Freebasing: In an oven-dried vial, suspend N,3-Diethyloxetan-3-amine hydrochloride (1.2 eq) and the target heteroaryl halide (1.0 eq) in anhydrous DMSO (0.2 M).

  • Catalysis (Causality): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the HCl salt and acts as an acid scavenger for the generated HX byproduct without competing with the secondary amine for the electrophile.

  • Thermal Activation: Stir the reaction mixture at 80–90 °C for 12–18 hours. Why this temperature? The oxetane ring is highly stable to heat in basic environments. Maintaining a strictly basic pH prevents the acid-catalyzed ring-opening that plagues oxetanes at elevated temperatures.

  • Workup: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMSO), dry over Na₂SO₄, and concentrate in vacuo.

  • Validation & QC (Self-Validating Step): Analyze the crude mixture via ¹H NMR. The integrity of the oxetane ring is confirmed by the presence of the four diastereotopic protons of the ring, which typically appear as two distinct pairs of doublets (an AB spin system) between 4.30 and 4.90 ppm . Disappearance or shifting of these signals indicates unwanted ring-opening.

Protocol B: Sterically Hindered Amide Coupling

This protocol is used when the oxetane is intended to act as a direct bioisostere for a complex amide network, forming an oxetanyl-amide.

  • Ester Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester. Causality: The secondary amine of N,3-diethyloxetan-3-amine is highly sterically encumbered by both the 3-ethyl group and the rigid oxetane ring. Standard coupling reagents (like EDC/HOBt) will result in poor yields; the highly reactive uronium salt (HATU) is mandatory to drive the reaction.

  • Coupling: Add N,3-Diethyloxetan-3-amine hydrochloride (1.0 eq) directly to the activated ester solution. Stir at room temperature for 12–24 hours.

  • Purification: Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 0.5 M HCl (briefly, <2 minutes, to avoid oxetane degradation), and brine. Dry over Na₂SO₄ and concentrate.

  • Validation & QC (Self-Validating Step): Perform LC-MS analysis. The absence of the [M+H]⁺ peak for the uncoupled amine confirms reaction completion. Furthermore, in ¹H NMR, the formation of the tertiary amide bond restricts rotation around the C-N bond, which will predictably result in rotameric signal duplication (broadened or split peaks) for the oxetane and ethyl protons at room temperature.

References

  • National Institutes of Health (NIH)
  • Do Amino-Oxetanes Resemble Amides?
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL
  • Synthetic oxetanes in drug discovery: where are we in 2025?
  • 3,3-Disubstituted Oxetanes for Medicinal Chemistry Needs Enamine URL
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Drug Hunter URL

Sources

Application

How to scale up N,3-Diethyloxetan-3-amine hydrochloride synthesis for preclinical trials

Application Note: Scalable Synthesis of N,3-Diethyloxetan-3-amine Hydrochloride for Preclinical Trials Introduction & Mechanistic Rationale The incorporation of oxetanes into pharmaceutical pipelines has revolutionized m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N,3-Diethyloxetan-3-amine Hydrochloride for Preclinical Trials

Introduction & Mechanistic Rationale

The incorporation of oxetanes into pharmaceutical pipelines has revolutionized modern medicinal chemistry[1]. Serving as highly polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups, oxetanes significantly enhance aqueous solubility while reducing lipophilicity (logD) and mitigating cytochrome P450-mediated clearance[2],[3].

N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3) is a critical building block for introducing the 3-aminooxetane motif into active pharmaceutical ingredients (APIs). Scaling this molecule for preclinical trials (100 g+ scale) requires bypassing traditional chromatographic purification and managing the inherent volatility of the free base. This application note details a robust, chromatography-free, self-validating protocol optimized for large-scale synthesis.

Causality in Synthetic Strategy:

  • Why the Imine-Grignard Route? Unlike typical aliphatic ketones or imines, oxetan-3-one derivatives possess no α-protons. This unique structural feature completely eliminates the possibility of competitive enolization or aldol-type side reactions during the addition of strongly basic Grignard reagents, ensuring near-quantitative atom economy and exceptionally clean conversion[4],[5].

  • Why the Hydrochloride Salt? The free base, N,3-diethyloxetan-3-amine, is a low-molecular-weight, highly polar, and volatile liquid. Direct isolation risks significant product loss. Immediate treatment with anhydrous HCl converts the free base into a highly crystalline salt. This step acts as a self-validating purification mechanism, rejecting organic impurities into the mother liquor and yielding a bench-stable solid[6].

Reaction Workflow

G SM Oxetan-3-one (Starting Material) Condensation Imine Condensation Ti(OEt)4, EtNH2 SM->Condensation Imine N-Ethyl-oxetan-3-imine (Intermediate) Condensation->Imine Grignard Grignard Addition EtMgBr, -78°C Imine->Grignard FreeBase N,3-Diethyloxetan- 3-amine (Free Base) Grignard->FreeBase Salt Salt Formation HCl in Dioxane FreeBase->Salt Product N,3-Diethyloxetan-3-amine HCl (Final Product) Salt->Product

Figure 1: Synthetic workflow for N,3-Diethyloxetan-3-amine HCl.

Step-by-Step Experimental Protocol (100 g Scale)

Phase 1: Condensation (N-Ethyl-oxetan-3-imine Synthesis)
  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge: Add oxetan-3-one (100.0 g, 1.39 mol) and anhydrous tetrahydrofuran (THF, 1.0 L). Cool the mixture to 0 °C.

  • Amine Addition: Slowly add ethylamine (2.0 M solution in THF, 830 mL, 1.66 mol) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Dehydration: Dropwise add Titanium(IV) ethoxide (Ti(OEt)₄, 380 g, 1.66 mol).

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, irreversibly forming insoluble TiO₂. This drives the equilibrium to completion and prevents the volatile ethylamine from escaping the system.

  • Reaction: Warm the reactor to 20 °C and stir for 12 hours.

  • Self-Validation: Monitor the reaction by GC-MS. The reaction is validated as complete when the oxetan-3-one peak is entirely replaced by the imine mass (m/z 99).

  • Filtration: Filter the suspension through a pad of Celite to remove TiO₂ salts. Wash the cake with THF (200 mL). The filtrate is used directly in Phase 2.

Phase 2: Grignard Addition (N,3-Diethyloxetan-3-amine Free Base)
  • Setup: Transfer the imine filtrate to a clean, dry 5 L jacketed reactor under nitrogen. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Using a dosing pump, add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 600 mL, 1.80 mol) dropwise over 2 hours.

    • Causality: Strict cryogenic control (-78 °C to -60 °C) is mandatory. The addition is highly exothermic; elevated temperatures will trigger the ring-opening of the strained oxetane heterocycle[4].

  • Maturation: Allow the reaction to slowly warm to 0 °C over 3 hours.

  • Quench & Emulsion Resolution: Carefully quench the reaction by adding saturated aqueous NH₄Cl (500 mL).

    • Causality: Grignard quenches typically generate thick, unmanageable magnesium hydroxide emulsions that trap the product and prevent phase separation. Immediately adding 1.0 L of 20% w/v aqueous Rochelle's salt (potassium sodium tartrate) chelates the magnesium ions into a water-soluble complex, yielding two sharply defined, easily separable liquid phases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF, 2 × 500 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C to prevent volatilization of the free base) to a volume of ~400 mL.

Phase 3: Salt Formation and Crystallization
  • Precipitation: Cool the concentrated free base solution to 0 °C. Slowly add HCl (4.0 M in 1,4-dioxane, 450 mL, 1.80 mol) under vigorous mechanical stirring. A white precipitate will form immediately.

  • Crystallization: Add Methyl tert-butyl ether (MTBE, 600 mL) as an anti-solvent to fully crash out the salt. Stir for 2 hours at 0 °C to maximize crystal growth.

  • Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake with cold MTBE (2 × 200 mL).

  • Drying: Dry the product in a vacuum oven at 40 °C for 24 hours to afford N,3-Diethyloxetan-3-amine hydrochloride as a white, free-flowing crystalline powder.

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance of this protocol across three different preclinical scale-up campaigns. The consistent E-factor and high purity demonstrate the robustness of the crystallization-based purification strategy.

Scale (Oxetan-3-one)Batch VolumeEtMgBr (eq)Emulsion QuenchOverall YieldHPLC Purity
10 g (0.14 mol)250 mL1.3Rochelle's Salt84%>99.5%
50 g (0.69 mol)1.2 L1.3Rochelle's Salt82%>99.6%
100 g (1.39 mol)2.5 L1.3Rochelle's Salt81%>99.8%

References

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central (PMC) URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Oxetanes and Oxetan-3-ones (Science of Synthesis) Source: Thieme Connect URL:[Link]

  • Highly Functional Group Compatible Rh-Catalyzed Addition of Arylboroxines to Activated N-tert-Butanesulfinyl Ketimines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in N,3-Diethyloxetan-3-amine hydrochloride synthesis

Technical Support Center: Yield Optimization for N,3-Diethyloxetan-3-amine Hydrochloride Synthesis Welcome to the Advanced Synthesis Troubleshooting Guide. As 3-aminooxetanes increasingly become critical bioisosteres for...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for N,3-Diethyloxetan-3-amine Hydrochloride Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As 3-aminooxetanes increasingly become critical bioisosteres for gem-dimethyl groups and amides in drug discovery [1], synthesizing highly substituted variants like N,3-diethyloxetan-3-amine presents unique challenges. The inherent ring strain of the oxetane (~106 kJ/mol) combined with the volatility and water-solubility of its intermediates often leads to catastrophic yield losses if standard protocols are applied.

This guide is designed by Senior Application Scientists to provide you with the mechanistic causality behind these failures and the field-proven solutions required to build a self-validating, high-yield synthetic workflow.

I. Mechanistic Workflow

To optimize this synthesis, we must first map the chemical logic. The most robust route avoids direct substitution at the sterically hindered 3-position. Instead, we utilize a highly efficient imine condensation followed by an organocerium-mediated nucleophilic addition [2].

G N1 3-Oxetanone + Ethylamine N2 Ti(OEt)4 Dehydration N1->N2 N3 N-Ethyl-oxetan- 3-imine N2->N3 - H2O/EtOH N4 EtMgBr / CeCl3 Addition N3->N4 N5 N,3-Diethyl- oxetan-3-amine N4->N5 -78 °C N6 Anhydrous HCl Precipitation N5->N6 N7 Target HCl Salt (High Yield) N6->N7 0 °C, Et2O

Caption: Mechanistic workflow for N,3-diethyloxetan-3-amine HCl synthesis.

II. Critical Process Parameters & Quantitative Optimization

Standard textbook conditions frequently fail when applied to strained four-membered heterocycles. The table below summarizes the quantitative impact of our optimized parameters against standard baseline conditions.

Reaction StepSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Imine Condensation MgSO₄ / DCM / 25 °CTi(OEt)₄ / THF / 0 °C+45% Ti(OEt)₄ acts as a superior water scavenger and Lewis acid, driving equilibrium without thermal degradation of 3-oxetanone.
Nucleophilic Addition EtMgBr / THF / 0 °CEtMgBr + CeCl₃ / THF / -78 °C+50% Cerium(III) reduces the basicity of the Grignard reagent, suppressing α-deprotonation (enolization) and favoring direct 1,2-addition.
Amine Isolation Aqueous extraction (DCM)Continuous liquid-liquid extraction+30% Low molecular weight polar amines have poor partition coefficients in standard organic solvents.
Salt Formation Aqueous HCl (1M)4M HCl in Dioxane / Et₂O / 0 °C+60% Anhydrous conditions prevent acid-catalyzed hydrolytic ring-opening of the strained oxetane.

III. Troubleshooting & FAQs

Q1: My starting material (3-oxetanone) seems to disappear before the reaction even starts. What is happening? A: 3-oxetanone is highly volatile (high vapor pressure despite a b.p. of ~140 °C) and completely miscible with water. If you are using vacuum purging or thermal drying to prepare your reaction flask while the ketone is present, you are stripping it off. Furthermore, standard dehydrating agents like molecular sieves are too slow. Solution: Use a 2M solution of ethylamine in THF and mediate the condensation with Titanium(IV) ethoxide (Ti(OEt)₄). This allows the reaction to proceed rapidly at 0 °C, locking the volatile ketone into the heavier imine intermediate.

Q2: I am getting a complex mixture during the Grignard addition, and the yield is <30%. How can I suppress side reactions? A: You are likely observing two competing side reactions: alpha-deprotonation and Lewis acid-catalyzed ring opening. The alpha-protons of 3-oxetanone imines are relatively acidic. Standard Grignard reagents (EtMgBr) are highly basic and will act as a base rather than a nucleophile, leading to enolization. Solution: Utilize the Imamoto reagent [3]. By pre-stirring EtMgBr with anhydrous CeCl₃ at -78 °C, you form an organocerium species. Cerium is highly oxophilic and dramatically enhances the nucleophilicity of the ethyl group while suppressing its basicity, ensuring clean 1,2-addition to the imine without ring degradation.

Q3: LC-MS shows full conversion to the free amine, but my isolated yield after workup is terrible. Where is the product? A: It is in your aqueous waste. N,3-diethyloxetan-3-amine is a low-molecular-weight, highly polar amine with a negative LogP. It partitions heavily into the aqueous phase during standard liquid-liquid extraction. Solution: Minimize aqueous quench volumes. Saturate the aqueous layer completely with NaCl, and extract with a highly polar organic mixture (e.g., 10% isopropanol in dichloromethane). For scale-up, abandon separatory funnels entirely and use a continuous liquid-liquid extractor for 24 hours.

Q4: My final hydrochloride salt shows a completely different NMR spectrum (loss of oxetane symmetry). What went wrong? A: You have hydrolyzed the oxetane ring. Oxetanes are exceptionally sensitive to strong aqueous acids. Protonation of the oxetane oxygen activates the adjacent carbons, allowing water or chloride ions to attack and pop the ring open, forming a 2-substituted propane-1,3-diol. Solution: Salt formation must be strictly anhydrous. Dissolve the free base in anhydrous diethyl ether and precipitate the salt using a stoichiometric amount of 4M HCl in dioxane at 0 °C.

IV. Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of N-Ethyl-oxetan-3-imine

  • Purge a flame-dried round-bottom flask with Argon. Add 3-oxetanone (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool to 0 °C.

  • Add a 2M solution of ethylamine in THF (1.2 equiv, 12 mmol) dropwise over 5 minutes.

  • Slowly add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv, 20 mmol). Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • IPC Validation: Remove a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹H NMR. The characteristic singlet of 3-oxetanone at ~5.4 ppm must be completely absent, replaced by the imine signals.

  • Quench with equal volume of saturated aqueous NaHCO₃ to precipitate titanium salts. Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate under reduced pressure (keep bath < 30 °C to avoid losing the imine).

Step 2: Organocerium-Mediated Nucleophilic Addition

  • In a separate flame-dried flask, suspend anhydrous CeCl₃ (1.5 equiv, 15 mmol) in anhydrous THF (30 mL) and stir vigorously at room temperature for 2 hours to ensure a fine suspension.

  • Cool the CeCl₃ suspension to -78 °C. Dropwise add EtMgBr (3.0 M in Et₂O, 1.5 equiv, 15 mmol). Stir at -78 °C for 1 hour to form the organocerium reagent.

  • Dissolve the crude imine from Step 1 in anhydrous THF (10 mL) and add it dropwise to the organocerium mixture at -78 °C. Stir for 2 hours.

  • IPC Validation: Quench a micro-aliquot with water, extract with EtOAc, and spot on TLC (Ninhydrin stain). A dark spot should appear upon heating, indicating the presence of the secondary amine.

  • Quench the main reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, filter through Celite, saturate the aqueous layer with NaCl, and extract with 10% iPrOH/DCM (5 x 30 mL). Dry over Na₂SO₄ and concentrate to yield the crude free base.

Step 3: Anhydrous Hydrochloride Salt Precipitation

  • Dissolve the crude N,3-diethyloxetan-3-amine free base in anhydrous diethyl ether (15 mL) and cool to 0 °C under Argon.

  • Slowly add 4M HCl in dioxane (1.05 equiv based on theoretical yield) dropwise. A white precipitate will form immediately.

  • IPC Validation: Spot the supernatant on wet pH paper. It should read slightly acidic (pH ~4-5). Do not add excess HCl.

  • Stir for 15 minutes at 0 °C. Filter the white solid under a blanket of Argon, wash with cold anhydrous ether (2 x 5 mL), and dry under high vacuum to afford N,3-diethyloxetan-3-amine hydrochloride.

V. References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Oxetanyl Amino Acids for Peptidomimetics Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Dual Photoredox/Nickel-Catalyzed Conversion of Aryl Halides to Aryl Aminooxetanes Source: ACS Catalysis - ACS Publications URL: [Link]

Optimization

Troubleshooting N,3-Diethyloxetan-3-amine hydrochloride degradation during storage

A Guide to Understanding and Preventing Degradation During Storage Welcome to the technical support center for N,3-Diethyloxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Degradation During Storage

Welcome to the technical support center for N,3-Diethyloxetan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent potential stability issues with this compound. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and field-proven insights to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of N,3-Diethyloxetan-3-amine hydrochloride.

Q1: What are the optimal storage conditions for N,3-Diethyloxetan-3-amine hydrochloride?

A1: To ensure maximum stability, the compound should be stored under controlled conditions that minimize exposure to atmospheric variables. Amine hydrochlorides, in general, should be kept in a cool, dry, and dark environment.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the kinetics of potential degradation reactions, including hydrolysis and thermal decomposition.[2]
Atmosphere Under an inert gas (Argon or Nitrogen)The tertiary amine moiety is susceptible to oxidation, a process initiated by atmospheric oxygen.[3][4][5] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Protected from light (Amber vial)UV radiation can provide the energy to initiate photolytic degradation pathways.[1][6]
Container Tightly sealed, airtight containerAs a hydrochloride salt, the compound is likely hygroscopic. A tight seal prevents the absorption of atmospheric moisture, which can lead to hydrolysis of the oxetane ring.[1][2]
Q2: I've noticed my solid N,3-Diethyloxetan-3-amine hydrochloride has become discolored and sticky. What could be the cause?

A2: This is a classic sign of degradation, likely due to hygroscopicity and subsequent chemical reactions. When the hydrochloride salt absorbs moisture from the air, it can create a localized aqueous environment.[2] This moisture can facilitate the hydrolysis (ring-opening) of the strained oxetane ring, leading to the formation of a diol, which may be stickier or have a different appearance than the parent compound.[7][8] Discoloration can also be a sign of oxidative degradation of the amine.[3][9]

Q3: Is the oxetane ring in this molecule stable?

A3: The oxetane ring is a strained four-membered ether. While more stable than an epoxide, it is susceptible to ring-opening under certain conditions, particularly in the presence of acid.[10] Although the compound is a hydrochloride salt (acidic), its solid-state form is generally stable.[11] However, in solution or upon absorption of sufficient moisture, acid-catalyzed hydrolysis can occur, cleaving the ring to form a 1,3-diol derivative.[10][12] Some oxetane-carboxylic acids have also shown instability and can isomerize into lactones during storage.[13]

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into identifying and resolving degradation issues.

Q1: My analytical results (HPLC, NMR) show a loss of the parent compound and the appearance of new, unknown peaks. What are the most probable degradation pathways?

A1: Several degradation pathways can affect N,3-Diethyloxetan-3-amine hydrochloride, stemming from its two primary functional groups: the tertiary amine and the oxetane ring.

  • Oxidative Degradation: The tertiary amine can be oxidized by atmospheric oxygen. This process can be accelerated by the presence of trace metal ions and light.[3][9] Oxidation can lead to the formation of N-oxides or dealkylation products.

  • Hydrolytic Degradation (Ring-Opening): The strained oxetane ring can be opened by water (hydrolysis). This reaction is often catalyzed by acidic conditions, which may be enhanced if the compound absorbs moisture, creating an acidic microenvironment.[10][12] This pathway results in the formation of 1-(diethylamino)-2-ethylpropane-1,3-diol hydrochloride.

  • Thermal Degradation: At elevated temperatures, both the amine hydrochloride and the oxetane ring can decompose.[5][10] For amines, this can involve complex reactions like dealkylation or polymerization.[14][15]

The diagram below illustrates these primary degradation routes.

G cluster_main cluster_products parent N,3-Diethyloxetan-3-amine HCl (Parent Compound) hydrolysis 1-(diethylamino)-2-ethylpropane-1,3-diol HCl (Hydrolysis Product) parent->hydrolysis Moisture (H₂O) (Hydrolysis) oxidation N-Oxide or Dealkylation Products (Oxidation Products) parent->oxidation Oxygen (O₂) Light / Metal Ions (Oxidation) thermal Various Decomposition Products parent->thermal High Temperature (Thermal Stress)

Caption: Potential degradation pathways for N,3-Diethyloxetan-3-amine HCl.

Q2: I suspect my material has degraded. How can I design an experiment to identify the root cause?

A2: A systematic troubleshooting approach is necessary. The first step is to review the storage history of the compound. If improper storage is suspected, a forced degradation study can help confirm the compound's sensitivity to specific conditions (heat, light, moisture) and tentatively identify the degradation products seen in your sample.[16][17]

The following workflow provides a logical sequence for troubleshooting.

G start Problem Observed: Purity Loss / Unknown Peaks check_storage Step 1: Review Storage & Handling History start->check_storage storage_ok History Compliant with Protocol? check_storage->storage_ok improper_storage Identify Deviation: - Temp excursion? - Light exposure? - Improper seal? storage_ok->improper_storage No forced_degradation Step 2: Perform Forced Degradation Study (See Protocol 2) storage_ok->forced_degradation Yes corrective_action Implement Corrective Action: Review storage protocols with lab personnel improper_storage->corrective_action analysis Step 3: Analyze Results (HPLC-MS, NMR) forced_degradation->analysis compare Compare Degradation Profiles: Do stressed sample peaks match unknown peaks in suspect material? analysis->compare conclusion_match Conclusion: Degradation is likely due to the matched stress condition (e.g., hydrolysis). compare->conclusion_match Yes conclusion_no_match Conclusion: Degradation may be from another cause. Consider raw material quality or long-term instability. compare->conclusion_no_match No G prep Sample Preparation (0.5 mg/mL in Mobile Phase A) hplc HPLC / UPLC Separation (See Table for Conditions) prep->hplc ms Mass Spectrometry (MS) Detection (ESI+) hplc->ms data Data Analysis (Purity Assessment, Peak ID) ms->data

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with N,3-Diethyloxetan-3-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N,3-Diethyloxetan-3-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with N,3-Diethyloxetan-3-amine hydrochloride .

Introducing sp³-rich, metabolically stable oxetane motifs into drug candidates is a powerful optimization strategy. However, coupling this specific substrate presents a dual chemical challenge: overcoming the severe steric hindrance of a secondary amine flanked by two ethyl groups, while simultaneously preventing the thermal degradation of the highly strained four-membered oxetane ring.

This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure high-yielding amide bond formations.

Temperature Optimization Workflow

The following logic tree illustrates the critical temperature decision points during the coupling of N,3-Diethyloxetan-3-amine hydrochloride.

G Start Start: N,3-Diethyloxetan-3-amine HCl + Carboxylic Acid FreeBase Free-basing (DIPEA) at 0 °C Start->FreeBase Activation Add Coupling Agent (HATU/T3P) at 0 °C FreeBase->Activation Ramp Warm to Room Temp (20-25 °C) Activation->Ramp Check Check Conversion (LC-MS) Ramp->Check Success Product Isolated (Intact Oxetane) Check->Success High Yield Stall Reaction Stalled? Steric Hindrance Check->Stall Low Yield Heat Cautious Heating (Max 45 °C) Stall->Heat Heat->Check Re-evaluate Degrade Oxetane Ring Opening (>60 °C) Heat->Degrade If T > 60 °C

Workflow for optimizing temperature in oxetane-amine amide coupling.

Frequently Asked Questions & Troubleshooting

Q1: Why is precise temperature control critical when coupling N,3-Diethyloxetan-3-amine hydrochloride? A1: The reaction requires a delicate balance between kinetic energy and thermodynamic stability. The steric hindrance of the N,3-diethyl substitution means the nucleophilic attack on the activated carboxylic acid requires sufficient thermal energy to proceed. However, the oxetane ring is a strained cyclic ether. At elevated temperatures (typically >60 °C), the oxetane ring becomes highly susceptible to nucleophilic ring-opening or thermal degradation, especially in the presence of acidic byproducts [1].

Q2: What is the optimal temperature profile for this amide coupling? A2: The gold standard is a 0 °C to room temperature (20–25 °C) ramp . Reagents must be combined at 0 °C to control the exothermic activation step and prevent localized flash-heating. The reaction should then be allowed to warm spontaneously to room temperature over 2–6 hours. This mild ramp provides enough energy to overcome steric bulk while preserving >98% of the oxetane rings [2].

Q3: My reaction is stalled at room temperature. Should I heat it? A3: Heating should be your last resort. First, consider switching to a more reactive coupling agent. T3P (Propylphosphonic anhydride) has been shown to furnish sterically hindered oxetane-amine couplings within 60 minutes at room temperature [3]. If heating is absolutely necessary for exceptionally hindered substrates, do not exceed 45 °C and monitor closely for decomposition [4].

Q4: How does the hydrochloride salt affect the temperature strategy? A4: The HCl salt must be neutralized (free-based) before the amine can act as a nucleophile. Adding a base like DIPEA at room temperature causes a rapid exothermic neutralization, temporarily spiking the local temperature and risking immediate oxetane degradation. Always perform the free-basing step strictly at 0 °C.

Quantitative Data: Temperature vs. Reaction Outcomes

The table below summarizes the expected outcomes when coupling N,3-Diethyloxetan-3-amine hydrochloride under various temperature profiles.

Temperature ProfileConversion Rate (2h)Oxetane Ring IntegrityPrimary ByproductRecommendation
Constant 0 °C < 10%> 99%Unreacted starting materialsToo cold. Insufficient kinetic energy for the hindered secondary amine.
0 °C to 25 °C (RT) 75 - 85%> 98%Trace N-acylurea (if using EDC)Optimal baseline. Perfectly balances reactivity and ring stability.
0 °C to 45 °C > 90%~ 90%Minor ring-opened speciesUse with caution. Reserve only for highly hindered carboxylic acids.
> 60 °C Variable< 50%Ring-opened amino alcoholsAvoid. Rapid thermal degradation and ring-opening of the oxetane.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology. It includes built-in causality explanations and self-validation checkpoints so you can verify the success of each phase before proceeding.

Step 1: Preparation & Free-Basing
  • Causality: Neutralizing the HCl salt is required to generate the nucleophilic free amine. Because acid-base neutralizations are highly exothermic, this must be done in an ice bath to protect the oxetane ring.

  • Action: Dissolve the carboxylic acid (1.0 eq) and N,3-Diethyloxetan-3-amine hydrochloride (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (N₂/Ar). Cool the flask to 0 °C. Add DIPEA (3.0 eq) dropwise over 5 minutes.

  • Self-Validation Checkpoint: Spot 1 µL of the reaction mixture onto wet pH paper. A pH of 8–9 confirms complete free-basing. If pH < 7, the amine remains protonated and unreactive; add additional DIPEA in 0.2 eq increments.

Step 2: Activation & Coupling
  • Causality: Activation of the carboxylic acid must occur at low temperatures to prevent the degradation of the activated ester intermediate before the sterically hindered amine has a chance to attack.

  • Action: Add HATU (1.2 eq) or T3P (1.5 eq, 50% solution in EtOAc) portion-wise at 0 °C.

Step 3: Controlled Temperature Ramp
  • Causality: The hindered secondary amine requires thermal kinetic energy to attack the activated ester, but sudden heat shocks will degrade the oxetane ring.

  • Action: Stir the mixture at 0 °C for 15 minutes. Remove the ice bath and allow the reaction to naturally warm to 20–25 °C over the course of 2 to 4 hours.

Step 4: Reaction Monitoring
  • Causality: We must confirm product formation while ensuring the oxetane ring has not opened due to thermal stress.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. Look for the desired mass [M+H]+. Crucially, scan for [M+18]+ (water addition) or [M+X]+ (nucleophile addition). The presence of an [M+18]+ peak is a self-validating indicator that your temperature profile was too aggressive and the oxetane ring has hydrolyzed.

Step 5: Workup
  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Tandem Amination/Oxetane Ring Opening toward Benzomorpholines ACS Publications [Link]

  • A Mild Catalytic Synthesis of 2-Oxazolines via Oxetane Ring-Opening RSC.org [Link]

  • Design, Synthesis and Antibacterial Activity of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives Asian Journal of Chemistry [Link]

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with N,3-Diethyloxetan-3-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the formulation of oxetane-amine building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the formulation of oxetane-amine building blocks. While the incorporation of an oxetane ring is a highly celebrated strategy in drug discovery for[1], the handling of their isolated hydrochloride salts presents specific mechanistic challenges.

This guide provides self-validating protocols and causality-driven insights to resolve common aqueous solubility issues encountered specifically with N,3-Diethyloxetan-3-amine hydrochloride.

Part 1: Troubleshooting Guide - Specific Aqueous Solubility Issues

Issue 1: The "Gummy" Phenomenon (Hygroscopicity & Deliquescence)

Q: The powder turned into a sticky paste inside the weighing boat and dissolves very slowly. Is it insoluble? Causality: The compound is highly soluble, but it has deliquesced. Hydrochloride salts of low-molecular-weight amines are notoriously hygroscopic. Upon exposure to ambient humidity, the salt rapidly absorbs water from the air, transitioning from a crystalline powder to a sticky, gummy hydrate. This drastically reduces the effective surface area exposed to the solvent, severely retarding dissolution kinetics. Furthermore, the absorbed water weight leads to inaccurate molarity calculations, causing downstream assay failures.

Issue 2: pH-Dependent "Oiling Out" (Free Base Conversion)

Q: Why does my compound dissolve perfectly in pure water but turn cloudy or form oily droplets when added to pH 7.4 PBS or pH 8.0 assay buffers? Causality: This is a classic case of free base conversion. The strong inductive electron-withdrawing nature of the oxetane's oxygen atom significantly modulates the basicity of the adjacent amine.[2]. While a standard secondary aliphatic amine has a pKa around 10.5–11.0, the calculated pKa of N,3-diethyloxetan-3-amine drops to approximately 7.8–8.0. When you introduce the highly soluble HCl salt into a buffer at pH 7.4 or higher, a massive fraction of the compound is rapidly deprotonated into its uncharged free base form. The free base is a low-molecular-weight, lipophilic liquid that will "oil out" (form an emulsion or precipitate) if its specific solubility limit is exceeded[3].

Issue 3: The Common Ion Effect in Biological Buffers

Q: I am trying to dissolve the powder directly into 1X PBS, but it is taking much longer than expected. Why? Causality: This is driven by the Common Ion Effect. 1X PBS contains approximately 137 mM of Sodium Chloride (NaCl). The high background concentration of chloride ions (Cl⁻) suppresses the dissociation equilibrium of the hydrochloride salt (R-NH₂⁺ Cl⁻). This thermodynamic barrier temporarily reduces the dissolution rate compared to dissolving the compound in deionized water.

Part 2: Physicochemical Property Comparison

To understand the behavior of this building block in different media, compare the properties of the salt versus the free base.

Physicochemical PropertyHCl Salt Form (Conjugate Acid)Free Base Form
Molecular Weight 165.66 g/mol 129.20 g/mol
Physical State (RT) Solid (Hygroscopic Powder)Liquid (Oily)
Aqueous Solubility > 100 mg/mL (in DI Water)< 10 mg/mL (at pH > 8.0)
Calculated pKa ~7.8 - 8.0~7.8 - 8.0
Dissolution Kinetics Rapid (in absence of common ions)Slow (forms emulsions/droplets)

Part 3: Self-Validating Experimental Protocols

Protocol A: Anhydrous Handling and Primary Stock Preparation
  • Thermal Equilibration: Allow the sealed vial of N,3-Diethyloxetan-3-amine hydrochloride to reach room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Prevents condensation of ambient moisture on the cold glass and powder.

  • Rapid Gravimetric Analysis: Weigh the required mass swiftly using an analytical balance.

    • Self-Validating Check: If the powder appears clumpy or glassy rather than free-flowing, it has already absorbed moisture. You must dry it under vacuum (lyophilization) for 4 hours before proceeding, or assume a ~10% water weight penalty in your calculations.

  • Primary Solvation: Add sterile, unbuffered Deionized (DI) water to create a highly concentrated primary stock (e.g., 100 mM). Vortex vigorously for 30 seconds.

    • Causality: DI water lacks common ions, ensuring immediate and complete dissociation of the HCl salt.

  • Visual Verification: The solution must be completely transparent and colorless.

Protocol B: pH-Controlled Buffer Integration
  • Aliquoting: Transfer the required volume of the 100 mM aqueous primary stock.

  • Controlled Dilution: Slowly add the stock dropwise to your target biological buffer (e.g., pH 7.4 PBS) while under continuous vortexing or magnetic stirring.

  • Concentration Management: Ensure the final concentration in the basic buffer remains below the free base solubility threshold (typically < 10 mM).

    • Self-Validating Check: If the solution turns turbid or milky upon addition, the free base solubility limit has been exceeded. Back-titrate the solution with 0.1 M HCl dropwise; if clarity is restored, it confirms the precipitation was purely pH-induced.

Part 4: Formulation Workflow Visualization

G Start Weigh N,3-Diethyloxetan-3-amine HCl (Handle in low humidity) CheckPH Is Target Buffer pH > 7.5? Start->CheckPH HighPH Risk: Free Base Oiling Out (pKa ~7.8) CheckPH->HighPH Yes LowPH pH < 7.5: Salt Form Stable CheckPH->LowPH No PreDissolve Pre-dissolve in DI Water Create 100x Stock HighPH->PreDissolve CheckCl Is Buffer High in Chloride (e.g., 1X PBS)? LowPH->CheckCl HighCl Risk: Common Ion Effect Slow Dissolution CheckCl->HighCl Yes LowCl Direct Dissolution in Target Buffer CheckCl->LowCl No HighCl->PreDissolve Success Stable Aqueous Solution LowCl->Success Dilute Dilute into Buffer Keep Final Conc < 10 mM PreDissolve->Dilute Dilute->Success

Workflow for preparing stable aqueous solutions of N,3-Diethyloxetan-3-amine hydrochloride.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to prepare my master stock instead of water to avoid hygroscopicity? A: Yes. Preparing a 100 mM master stock in anhydrous DMSO completely bypasses the deliquescence issue during long-term storage. However, ensure your downstream biological assay can tolerate the residual DMSO concentration (typically recommended to be <1% v/v).

Q: My compound formed a sticky gum inside the vial before I even opened it for the first time. Is it degraded? A: It is highly unlikely to be degraded, as the oxetane ring exhibits [4]. It has simply absorbed moisture through a micro-leak in the cap seal during transit or storage. You can salvage the material by dissolving the entire vial's contents in a known volume of DI water to create a bulk stock solution, rather than attempting to scrape and weigh the sticky gum.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL: [Link]

  • Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of N,3-Diethyloxetan-3-amine Hydrochloride Mixtures

Welcome to the Technical Support Center for the isolation and purification of N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3). This highly specialized secondary amine building block is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3). This highly specialized secondary amine building block is frequently utilized in medicinal chemistry and drug development for synthesizing spirocycles and peptidomimetics.

Due to the inherent ring strain of the oxetane core and the high polarity of the secondary amine hydrochloride salt, scientists frequently encounter degradation, poor recovery, or "oiling out" during purification. This guide provides field-proven troubleshooting logic, causal explanations for chemical behaviors, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guides & FAQs

Freebasing and Liquid-Liquid Extraction

Q1: How do I safely freebase N,3-Diethyloxetan-3-amine hydrochloride without degrading the oxetane ring? A1: The four-membered oxetane ring is highly strained and susceptible to ring-opening via nucleophilic attack under harsh acidic conditions or elevated temperatures. Conversely, highly concentrated strong bases can also cause degradation. To safely freebase the compound, use a mild base such as saturated aqueous sodium carbonate ( Na2​CO3​ ) to carefully adjust the pH to 10.0–10.5. This pH is precisely calibrated to be above the pKa of the secondary amine (typically ~9.5), ensuring complete deprotonation without exposing the oxetane core to excessive hydroxide concentrations. Precise pH control during acid-base extraction is the most straightforward initial approach to selectively isolate secondary amines based on their basicities[1].

Q2: My freebase extraction yields are consistently low. How can I optimize the liquid-liquid extraction? A2: Low yields generally result from the high aqueous solubility of the polar oxetan-3-amine freebase. To optimize extraction, saturate the aqueous layer with sodium chloride (brine) to force the amine into the organic phase via the salting-out effect. Use a moderately polar organic solvent such as dichloromethane (DCM) or ethyl acetate instead of non-polar solvents like hexane or diethyl ether.

G A Crude N,3-Diethyloxetan-3-amine HCl B Add Na2CO3 (aq) Target pH 10.0-10.5 A->B C Liquid-Liquid Extraction with DCM B->C D Aqueous Phase (Discard) C->D Aqueous E Organic Phase (Freebase Amine) C->E Organic F Dry over Na2SO4 & Filter E->F G Concentrate (T < 30°C) F->G H Purified Freebase G->H

Workflow for the controlled freebasing and liquid-liquid extraction of oxetane-amines.

Chromatographic Resolution

Q3: Why does my secondary amine tail severely on normal-phase silica gel, and what are the alternatives? A3: N,3-Diethyloxetan-3-amine is a highly polar secondary amine. On standard normal-phase silica, the basic nitrogen interacts strongly with acidic silanol groups via hydrogen bonding and ion-exchange mechanisms, leading to irreversible adsorption and severe chromatographic tailing. To mitigate this, passivate the silica column using an eluent containing 1–2% triethylamine (TEA)[1].

For complex mixtures, reverse-phase HPLC (C-18 stationary phase) is vastly superior. When using reverse-phase gradients (e.g., water/acetonitrile with 0.05% TFA), the amine elutes cleanly as a trifluoroacetate salt. Because TFA salts can be unstable or undesirable for downstream biological assays, they must be converted back to the hydrochloride salt via lyophilization from a 0.1 M HCl solution, a standard procedure for oxetane-amine derivatives[2].

Crystallization & Salt Formation

Q4: The hydrochloride salt precipitates as an oil instead of a crystalline solid. How do I force crystallization? A4: "Oiling out" (liquid-liquid phase separation) is a common phenomenon when the amine salt is too soluble in the chosen solvent or when the anti-solvent is added too rapidly at ambient temperatures. To induce the formation of a rigid crystal lattice, dissolve the crude amine in a minimal volume of a solubilizing solvent (e.g., dichloromethane) at room temperature. Cool the solution to -5 °C, and slowly add an anti-solvent like methyl tert-butyl ether (MTBE) dropwise. The combination of HCl/dioxane or HCl/ether followed by MTBE precipitation yields high-purity solid salts for oxetane-amines[3]. If oiling persists, scratch the inside of the flask with a glass rod at the liquid-air interface to generate microscopic glass shards that serve as nucleation sites[1].

G Start Precipitation Issue: Oiling Out? CheckSolvent Check Solvent Ratio (e.g., DCM/MTBE) Start->CheckSolvent Adjust Increase Anti-solvent (MTBE) dropwise CheckSolvent->Adjust Seed Add Seed Crystals or Scratch Flask Adjust->Seed Success Rigid Crystal Lattice Forms Seed->Success Yes Fail Remains Amorphous or Oil? Seed->Fail No ReSalt Re-dissolve & treat with HCl/Dioxane Fail->ReSalt ReSalt->CheckSolvent

Troubleshooting logic for overcoming "oiling out" during amine hydrochloride crystallization.

Part 2: Quantitative Data Comparison

Selecting the right purification method depends on the nature of the impurities present in your N,3-Diethyloxetan-3-amine mixture. Use the table below to determine the optimal approach.

Purification MethodTarget Impurities RemovedTypical YieldTypical PurityKey AdvantageLimitation
Acid-Base Extraction Non-basic organics, neutral byproducts90–98%>90%Rapid bulk purification; highly scalable.Does not separate structurally similar amines.
Reverse-Phase HPLC Structurally similar amines, isomers60–85%>98%Exceptional resolution for complex mixtures.Requires secondary lyophilization to restore HCl salt.
Anti-Solvent Crystallization Trace organics, color bodies80–95%>99.5%Final polishing step; creates a stable, rigid crystal lattice.Prone to "oiling out" if solvent ratios are mismanaged.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Reverse-Phase HPLC Purification & Lyophilization to HCl Salt

Use this protocol when the mixture contains structurally similar amine byproducts that cannot be removed via extraction.

  • Sample Preparation: Dissolve the crude N,3-Diethyloxetan-3-amine mixture in a minimum volume of Water/Acetonitrile (95:5) containing 0.05% Trifluoroacetic acid (TFA).

  • Chromatography: Inject onto a preparative C-18 column. Run a gradient of 95:5 to 45:55 (Water:Acetonitrile, 0.05% TFA) over 30 minutes[2].

  • Fraction Collection: Monitor UV absorbance (typically 210-220 nm for aliphatic amines) and pool fractions containing the pure product.

  • Primary Freeze-Drying: Lyophilize the pooled fractions to obtain the intermediate trifluoroacetate salt.

  • Salt Exchange (Self-Validation Step): The resulting TFA salt is often an oil with a distinct scent of trifluoroacetic acid. To convert it to the stable hydrochloride salt, re-dissolve the oil in a small amount of 0.1 M HCl[2].

  • Secondary Freeze-Drying: Lyophilize the 0.1 M HCl solution to obtain the final N,3-Diethyloxetan-3-amine hydrochloride as a well-behaving, stable solid.

Protocol B: Anti-Solvent Precipitation of the Hydrochloride Salt

Use this protocol for final polishing and isolation of the solid salt from an organic solution.

  • Dissolution: Dissolve the freebase N,3-Diethyloxetan-3-amine (approx. 10 mmol) in anhydrous dichloromethane (25 mL) at room temperature.

  • Cooling: Transfer the flask to an ice-salt bath and cool the solution to strictly -5 °C[3].

  • Acidification: While stirring vigorously, add a stoichiometric excess of HCl/Dioxane or HCl/Diethyl Ether (4 mol/L, 20 mL) dropwise[3].

    • Self-Validation: Test the mother liquor with a calibrated pH probe or moistened pH paper to ensure the pH is < 3.0, confirming complete salt formation.

  • Anti-Solvent Addition: Slowly add methyl tert-butyl ether (MTBE) dropwise until turbidity persists.

  • Nucleation: Allow the mixture to stir at -5 °C for 2 hours. If oiling occurs, scratch the flask interior with a glass rod[1].

  • Filtration: Filter the resulting white solid under vacuum, wash with cold MTBE, and dry under high vacuum to obtain the pure hydrochloride salt.

References

  • ACS Publications. "Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases." Available at:[Link]

  • Google Patents. "CN114736173A - Preparation method of 3-(difluoromethyl)oxetane-3-amine hydrochloride.

Sources

Optimization

Preventing unwanted side reactions with N,3-Diethyloxetan-3-amine hydrochloride

Welcome to the Advanced Technical Support Center for N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3). As a highly strained 3,3-disubstituted oxetane featuring a secondary amine, this building block is invalua...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3). As a highly strained 3,3-disubstituted oxetane featuring a secondary amine, this building block is invaluable for modulating basicity and improving metabolic stability in drug discovery programs. However, its unique structural tension makes it susceptible to specific side reactions—namely, acid-catalyzed ring opening, cationic polymerization, and steric-induced low conversions.

This guide provides researchers with causality-driven troubleshooting workflows, quantitative stability data, and self-validating protocols to ensure flawless incorporation of this motif into your target molecules.

Diagnostic Workflow: Troubleshooting Reaction Failures

Before adjusting your reaction parameters, use the logical workflow below to diagnose the root cause of side reactions or low yields when working with N,3-Diethyloxetan-3-amine.

TroubleshootingFlow Start Reaction Failure: N,3-Diethyloxetan-3-amine CheckByproduct Are ring-opened byproducts detected (via LCMS/NMR)? Start->CheckByproduct AcidCheck Check pH & Reagents: Are Lewis/Strong Bronsted acids present? CheckByproduct->AcidCheck Yes LowYield Low Conversion / No Product? CheckByproduct->LowYield No CROP Cationic Ring-Opening Polymerization (CROP) Avoid strong electrophiles AcidCheck->CROP Yes (Lewis Acids) InternalNuc Internal Nucleophilic Attack (Amine-driven ring opening) Maintain pH > 6 AcidCheck->InternalNuc Yes (Bronsted Acids) Success Optimal Oxetane Functionalization CROP->Success Switch to basic/neutral conditions InternalNuc->Success Buffer reaction StericHindrance Steric Hindrance at 3-position Use highly active electrophile or coupling reagent (e.g., HATU) LowYield->StericHindrance Amine is free but unreactive FreeBaseCheck Incomplete Free-basing Ensure complete neutralization of HCl salt with DIPEA LowYield->FreeBaseCheck Amine remains protonated StericHindrance->Success FreeBaseCheck->Success

Diagnostic workflow for troubleshooting N,3-Diethyloxetan-3-amine side reactions.

Knowledge Base & Mechanistic FAQs

Q1: Why is N,3-Diethyloxetan-3-amine supplied as a hydrochloride salt, and how does this impact my reactions? A: The oxetane ring is a highly strained 4-membered ether (~107 kJ/mol ring strain). While 3,3-disubstituted oxetanes are generally stable because the substituents sterically block the C–O σ* antibonding orbital from external nucleophiles 1, the presence of a secondary amine introduces a critical vulnerability. Free 3-aminooxetanes can act as internal nucleophiles, facilitating intramolecular ring-opening under slightly acidic conditions. Supplying the compound as an HCl salt protonates the amine, eliminating its nucleophilicity and extending shelf-life. You must meticulously "free-base" the amine in situ to restore its reactivity without triggering degradation.

Q2: During my amidation reaction, I observe significant ring-opened impurities (+36 Da for HCl addition). What is the mechanism? A: Ring-opening in this scaffold is primarily acid-catalyzed. If you are using an acid chloride as your coupling partner without sufficient acid scavenger, the generated HCl protonates the oxetane oxygen. This exacerbates the ring strain, making the adjacent carbons highly electrophilic and susceptible to chloride attack, resulting in ring cleavage 2. Causality-Driven Solution: Always maintain a strictly neutral or basic environment. Use a minimum of 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize both the starting HCl salt and any acidic byproducts.

Q3: I am attempting a cross-coupling/alkylation, but I get low yields and unreacted starting material. Is the oxetane degrading? A: If LCMS shows no ring-opened byproducts, the issue is likely steric hindrance rather than degradation. The secondary amine is flanked by an ethyl group and the quaternary C3 carbon of the oxetane ring. This extreme steric bulk impedes the approach of standard electrophiles 3. Causality-Driven Solution: Switch from standard alkyl halides to highly reactive triflates, or utilize optimized Buchwald-Hartwig coupling conditions with bulky, electron-rich ligands (e.g., RuPhos or XPhos) that facilitate reductive elimination despite steric crowding 4.

Quantitative Stability Data

Understanding the thermodynamic limits of the oxetane ring is crucial for designing your synthetic route.

Reagent / ConditionpH RangeOxetane Half-Life ( t1/2​ )Primary Degradation PathwayRecommended Mitigation
Conc. HCl / TFA < 1.0< 5 minutesCationic Ring-Opening (CROP)Strictly avoid. Use neutral/basic conditions.
Acetic Acid (AcOH) 4.0 - 5.0> 48 hoursIntramolecular Nucleophilic AttackSafe for buffered reductive aminations.
DIPEA / Et₃N 9.0 - 11.0Stable (Indefinite)None (Thermodynamically stable)Optimal for in situ free-basing.
NaOH (1M, aq) > 13.0> 72 hoursSlow HydrolysisAvoid prolonged aqueous exposure at high heat.
BF₃·Et₂O (Lewis Acid) N/A< 1 minuteRapid PolymerizationStrictly avoid all strong Lewis acids.

Self-Validating Experimental Protocols

To guarantee reproducibility and prevent unwanted side reactions, use the following self-validating Standard Operating Procedures (SOPs).

Protocol A: In Situ Free-Basing and Amidation

Objective: Convert the HCl salt to the free base and couple it with a carboxylic acid without isolating the sensitive free amine.

  • Preparation: Suspend N,3-Diethyloxetan-3-amine HCl (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under inert atmosphere.

  • Neutralization: Add DIPEA (3.0 eq) dropwise.

    • Validation Check: The opaque suspension must transition to a clear solution, indicating the successful dissolution of the free base. Spot 1 µL on wet pH paper; it must read >8.

  • Pre-Activation: In a separate vial, pre-activate the carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 10 minutes.

    • Causality: Pre-activation prevents the sterically hindered oxetane amine from reacting directly with the uronium coupling reagent, which would otherwise lead to irreversible guanidinylation side reactions.

  • Coupling: Transfer the activated ester to the oxetane solution. Stir at room temperature for 12 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: A basic quench ensures the aqueous phase remains alkaline during extraction, preventing oxetane degradation during workup.

Protocol B: pH-Controlled Reductive Amination

Objective: Alkylate the secondary amine using an aldehyde without triggering acid-catalyzed ring opening.

  • Preparation: Dissolve N,3-Diethyloxetan-3-amine HCl (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M).

  • Precise Neutralization: Add DIPEA (1.0 eq) to exactly neutralize the HCl salt.

    • Validation Check: The solution must not be strongly basic, or the iminium intermediate will fail to form. Target pH is ~6–7.

  • Mild Acidification: Add Acetic Acid (1.5 eq).

    • Causality: Acetic acid provides the mild protonation required to accelerate iminium ion formation without crossing the threshold into strong Brønsted acidity (pH < 1) that would cleave the oxetane ring.

  • Intermediate Validation: Stir for 2 hours at room temperature.

    • Validation Check: Take an aliquot for LCMS. You should observe the iminium/enamine intermediate mass. Ensure there are NO +18 Da (water addition) ring-opened peaks.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid before organic extraction.

References

  • Title: Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL
  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL
  • Title: Strategies to improve yields in 3-Iodooxetane coupling reactions Source: Benchchem URL

Sources

Troubleshooting

Optimizing HPLC chromatography conditions for N,3-Diethyloxetan-3-amine hydrochloride

Welcome to the Technical Support Center for the chromatographic analysis of N,3-Diethyloxetan-3-amine hydrochloride . This compound presents a unique triad of analytical challenges: it is highly polar, contains a basic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of N,3-Diethyloxetan-3-amine hydrochloride .

This compound presents a unique triad of analytical challenges: it is highly polar, contains a basic secondary amine, and lacks a UV-absorbing chromophore. Furthermore, the strained four-membered oxetane ring requires careful consideration of mobile phase pH to prevent degradation.

Below, you will find our comprehensive troubleshooting guide, structural workflows, and validated methodologies designed to help you achieve robust, reproducible separations.

Visual Troubleshooting Decision Tree

Troubleshooting Issue HPLC Issue Identified NoRet Elutes in Void Volume (Poor Retention) Issue->NoRet NoSig No Peaks Detected (Flatline Chromatogram) Issue->NoSig Tail Severe Peak Tailing (Asymmetry Factor > 2.0) Issue->Tail Sol1 Switch to HILIC Column (Partitioning Mechanism) NoRet->Sol1 Sol2 Use CAD/ELSD or MS (Aerosol/Ion Detection) NoSig->Sol2 Sol3 Increase Buffer Ionic Strength or Use Zwitterionic Phase Tail->Sol3

Troubleshooting logical tree for common HPLC issues with polar aliphatic amines.

Frequently Asked Questions (FAQs)

Q1: Why does N,3-Diethyloxetan-3-amine hydrochloride elute in the void volume on my standard C18 column?

A1: N,3-Diethyloxetan-3-amine is a highly polar aliphatic amine. In traditional Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Because this molecule lacks significant hydrophobic surface area, it cannot partition effectively into the C18 stationary phase.

The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Retention is achieved by the polar analyte partitioning into a water-enriched layer that naturally immobilizes on the surface of the polar stationary phase[1].

Q2: I have switched to HILIC, but I am experiencing severe peak tailing. What is the root cause?

A2: Peak tailing for basic aliphatic amines is typically caused by secondary electrostatic interactions. The secondary amine group in N,3-Diethyloxetan-3-amine carries a positive charge under typical acidic to neutral mobile phase conditions. This cation interacts strongly with negatively charged, unendcapped residual silanols on the silica surface.

The Solution: Use a Zwitterionic HILIC (ZIC-HILIC) column. The zwitterionic ligands shield the underlying silica surface, drastically reducing silanol interactions. Additionally, ensure your mobile phase contains sufficient buffer capacity (e.g., 10–20 mM ammonium formate) to competitively mask these ionic interaction sites.

Q3: The compound shows absolutely no response on my UV-Vis detector at 210 nm or 254 nm. How can I detect it?

A3: N,3-Diethyloxetan-3-amine lacks a conjugated pi-electron system or aromatic ring, meaning it has no functional group capable of absorbing UV light (no chromophore). For universal detection of non-chromophoric compounds, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required.

Causality: CAD works by nebulizing the column effluent, evaporating the mobile phase, and applying a positive charge to the remaining non-volatile analyte particles. The charge is then measured by an electrometer. CAD is generally preferred over ELSD for this molecule because CAD maintains linear sensitivity for particles as small as 10 nm, whereas ELSD signal drops exponentially for small particles, leading to poor limits of detection (LOD)[2].

Q4: Is the oxetane ring stable in the acidic mobile phases typically used for LC-MS?

A4: Yes, but with strict caveats. While oxetanes possess high ring strain (approx. 106 kJ/mol) making them susceptible to acid-catalyzed ring-opening, 3,3-disubstituted oxetanes (like N,3-Diethyloxetan-3-amine) are significantly more stable. The substituents sterically block the path of external nucleophiles to the C–O antibonding orbital[3]. However, prolonged exposure to strong acids (e.g., 0.1% Trifluoroacetic acid, pH < 2) can still induce degradation over time.

The Solution: Use milder volatile buffers like 10 mM Ammonium Formate (pH 3.0 - 4.0) or Ammonium Acetate (pH 5.0 - 6.0) to ensure both oxetane stability and optimal ionization for MS or CAD.

Visual Workflow: HILIC-CAD Analytical Method

HILIC_Workflow Start Sample Preparation Dilute in 90% ACN Column Chromatography ZIC-HILIC Column Start->Column Nebulization Nebulization & Evaporation (Remove Volatile Solvents) Column->Nebulization MobilePhase Mobile Phase ACN / 10mM NH4Formate MobilePhase->Column Charging Particle Charging (Corona Discharge) Nebulization->Charging Detection Electrometer Detection (CAD Signal) Charging->Detection

HILIC-CAD workflow for polar oxetane amine analysis.

Quantitative Data Summaries

Table 1: Comparison of Detection Methods for Aliphatic Amines

Detection MethodSensitivity (LOD)LinearityVolatile Buffer Req.?Derivatization Req.?
UV-Vis (210 nm) Poor (>50 µg/mL)N/A (No chromophore)NoYes (e.g., FMOC-Cl)
ELSD Moderate (~1-5 µg/mL)Non-linear (Sigmoidal)YesNo
CAD High (~10-50 ng/mL)Linear (Inverse gradient)YesNo
ESI-MS Very High (<1 ng/mL)LinearYesNo

Table 2: Mobile Phase Buffer Selection for Oxetane Stability

Buffer SystempH RangeOxetane StabilitySuitability for CAD/MS
0.1% Trifluoroacetic Acid (TFA)~2.0Poor (Risk of ring-opening)Yes (but causes ion suppression in MS)
10 mM Ammonium Formate3.0 - 4.0Excellent (Sterically protected)Yes (Highly volatile)
10 mM Ammonium Acetate5.0 - 6.0ExcellentYes (Highly volatile)
Phosphate Buffer7.0ExcellentNo (Non-volatile, will destroy CAD/MS)

Experimental Protocols

Protocol 1: Direct Analysis via HILIC-CAD (Self-Validating System)

This protocol utilizes CAD to avoid the need for derivatization while maintaining oxetane stability.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.5 with Formic Acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

  • Column Selection: ZIC-HILIC (150 mm x 2.1 mm, 3 µm). Maintain column temperature at 30°C.

  • Sample Preparation (Critical Step): Dissolve N,3-Diethyloxetan-3-amine hydrochloride in a diluent of 90% ACN / 10% Water . Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak distortion.

  • Gradient Program:

    • 0-2 min: 90% B (Isocratic hold to establish partitioning).

    • 2-10 min: Linear gradient to 50% B.

    • 10-15 min: Hold at 50% B.

    • 15-20 min: Re-equilibrate at 90% B.

  • System Validation:

    • Blank Injection: Inject diluent to verify baseline stability and rule out CAD ghost peaks.

    • Suitability Check: Inject a 10 µg/mL standard. Verify that the tailing factor (Tf) is < 1.5 and theoretical plates (N) > 2000.

Protocol 2: Pre-Column FMOC Derivatization for UV Detection

If CAD or MS is unavailable, the secondary amine can be derivatized with 9-Fluorenylmethyl chloroformate (FMOC-Cl) for standard UV detection at 265 nm.

  • Reagent Preparation: Prepare 5 mM FMOC-Cl in anhydrous Acetonitrile. Prepare 0.1 M Borate buffer (pH 8.5) to ensure the secondary amine is deprotonated (nucleophilic).

  • Reaction: Mix 100 µL of the sample (aqueous) with 100 µL of Borate buffer and 200 µL of FMOC-Cl reagent.

  • Incubation: Vortex and incubate at room temperature for 15 minutes.

  • Quenching (Self-Validating Step): Add 100 µL of 100 mM Glycine. Causality: Glycine acts as a scavenger, reacting with any unreacted FMOC-Cl. This prevents the highly reactive FMOC-Cl from degrading the column and shifts the byproduct peak away from the analyte peak, validating that the reaction has safely terminated.

  • Analysis: Inject onto a standard C18 Reversed-Phase column (the FMOC tag adds significant hydrophobicity, allowing standard RPLC to be used). Monitor at 265 nm.

References

  • Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N,3-Diethyloxetan-3-amine hydrochloride with azetidine derivatives

In my tenure as a Senior Application Scientist optimizing lead compounds, the strategic replacement of planar, metabolically vulnerable moieties with sp³-rich four-membered heterocycles has proven transformative. When ev...

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Author: BenchChem Technical Support Team. Date: March 2026

In my tenure as a Senior Application Scientist optimizing lead compounds, the strategic replacement of planar, metabolically vulnerable moieties with sp³-rich four-membered heterocycles has proven transformative. When evaluating specific building blocks like N,3-Diethyloxetan-3-amine hydrochloride against azetidine derivatives , the decision rarely hinges on synthetic accessibility alone. Instead, it is governed by the precise physicochemical deficits of the parent molecule.

This guide provides an objective, mechanistically grounded comparison of these two distinct scaffolds to assist medicinal chemists in rational drug design.

Mechanistic Physicochemical Comparison

Both oxetanes and azetidines are highly strained four-membered rings, yet their heteroatoms dictate entirely different stereoelectronic behaviors.

Basicity (pKa) & Inductive Effects N,3-Diethyloxetan-3-amine hydrochloride features an exocyclic secondary amine adjacent to an oxetane ring. The highly strained ring increases the s-character of the C-O bonds, enhancing the oxygen's electronegativity. This1[1]. Consequently, the amine is largely neutral at physiological pH, which enhances passive membrane permeability and mitigates hERG toxicity liabilities. Azetidines, conversely, contain a highly basic endocyclic secondary amine (pKa ~10.4) which is excellent for improving target residence time via salt bridges but can severely limit passive permeability if left unfunctionalized.

Lipophilicity (LogD) & Aqueous Solvation The oxetane oxygen acts as a potent hydrogen-bond acceptor. Substituting a lipophilic group with an amino-oxetane dramatically increases aqueous solubility without significantly inflating the molecular weight. Studies on matched molecular pairs demonstrate that2[2]. Azetidines also lower LogD compared to larger rings like piperidine, but lack the potent H-bond accepting capacity of the oxetane core.

Conformational Topology & Exit Vectors Amino-oxetanes adopt a preferred gauche conformation. Crystallographic evidence reveals that2[2]. Azetidines are utilized when the goal is to3[3]. By locking the molecule into its bioactive conformation, azetidines reduce the entropic penalty of binding.

G cluster_0 N,3-Diethyloxetan-3-amine cluster_1 Azetidine Derivatives O Oxetane Oxygen (Strong EWG) pKa Decreased Amine pKa (~7.0-7.5) O->pKa Inductive Effect Sol Increased Aqueous Solubility O->Sol H-Bond Acceptor N Ring Nitrogen (Basic Center) Rigid Conformational Restriction N->Rigid Scaffold Geometry Affinity Enhanced Target Affinity Rigid->Affinity Entropy Reduction

Mechanistic impact of oxetane vs. azetidine scaffolds on physicochemical properties.

Quantitative Data Synthesis

The following table summarizes the comparative physicochemical profiles of these motifs when integrated into a lead scaffold.

PropertyN,3-Diethyloxetan-3-amine MotifAzetidine Motif (e.g., 3-aminoazetidine)Mechanistic Causality
Basicity (pKa) ~7.0 - 7.5 (Exocyclic Amine)~10.4 (Endocyclic Amine)Oxetane oxygen exerts a strong inductive electron-withdrawing effect, dampening amine basicity.
Lipophilicity (LogD) Significantly LoweredModerately LoweredHigh dipole moment and H-bond acceptor capacity of the oxetane oxygen increases aqueous solvation.
Metabolic Stability High (Blocks gem-dialkyl oxidation)Moderate to HighBoth 4-membered rings lack the flexible C-H bonds prone to rapid CYP450-mediated oxidation.
Conformational Vector Gauche preference (~70° torsion)Rigid, geometry depends on substitutionOxetane stereoelectronics mimic sulfonamides; azetidines provide a locked, rigid scaffold.

Note: Recent synthetic breakthroughs utilizing4[4].

Self-Validating Experimental Methodologies

To empirically justify the selection between an amino-oxetane and an azetidine, the following self-validating protocols must be executed.

Protocol 1: High-Throughput Potentiometric pKa and LogD Determination

Causality: Potentiometry measures the change in pH as a titrant is added. The highly strained oxetane ring increases the s-character of the C-O bonds, pulling electron density from the nitrogen and shifting the titration curve.

  • Calibration & Validation Gate: Titrate standard buffers (pH 4.0, 7.0, 10.0). The system strictly accepts the run only if the slope is >95% Nernstian. Run Propranolol (known pKa ~9.5) as a reference control. If the measured pKa deviates by >0.1 units, the assay must be aborted and recalibrated.

  • Sample Titration: Dissolve 1 mg of N,3-Diethyloxetan-3-amine hydrochloride in 0.15 M KCl (aqueous) to maintain constant ionic strength. Titrate with 0.5 M KOH from pH 2.0 to 12.0 under an argon atmosphere.

  • LogD Assessment: Introduce octanol to the aqueous system and perform a dual-phase titration. The shift in the apparent pKa in the presence of the lipid phase is used to directly calculate LogP and LogD 7.4​ .

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality: Four-membered rings lack the flexible, easily accessible C-H bonds found in larger rings, thereby resisting N-dealkylation and direct CYP450 oxidation.

  • Enzyme Integrity Check (Validation Gate): Incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with Verapamil (high clearance control) and Warfarin (low clearance control). The assay is validated only if Verapamil intrinsic clearance ( Clint​ ) > 40 µL/min/mg and Warfarin Clint​ < 5 µL/min/mg.

  • Test Incubation: Spike 1 µM of the test compound into the HLM suspension in 0.1 M phosphate buffer (pH 7.4).

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH at 37°C. At precise intervals (0, 5, 15, 30, 45 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine parent compound depletion over time and calculate Clint​ .

Workflow Step1 Compound Incubation 1 µM Test Cpd Human Liver Microsomes Step2 Reaction Initiation Add NADPH (1 mM) 37°C Step1->Step2 Step3 Time-Course Sampling 0, 5, 15, 30, 45 min Quench with MeCN Step2->Step3 Step4 LC-MS/MS Analysis Quantify Parent Depletion Calculate Intrinsic Clearance Step3->Step4

Self-validating experimental workflow for in vitro microsomal stability assessment.

References

  • [3] Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. 3

  • [4] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (NIH). 4

  • [2] Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry (ACS Publications). 2

  • [1] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (NIH PMC). 1

Sources

Comparative

A Comparative Guide to LC-MS Validation for N,3-Diethyloxetan-3-amine Hydrochloride

Introduction: The Analytical Imperative for Novel Oxetane Amines The emergence of novel chemical entities containing the oxetane motif, such as N,3-diethyloxetan-3-amine hydrochloride, presents both exciting opportunitie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Oxetane Amines

The emergence of novel chemical entities containing the oxetane motif, such as N,3-diethyloxetan-3-amine hydrochloride, presents both exciting opportunities and analytical challenges in drug development. This tertiary amine, incorporating a strained four-membered ether ring, possesses unique physicochemical properties that are of increasing interest in medicinal chemistry. However, its reliable quantification in complex matrices is paramount for pharmacokinetic, toxicokinetic, and quality control studies. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for such bioanalytical tasks due to its inherent selectivity and sensitivity.

This guide provides an in-depth, experience-driven approach to the validation of an LC-MS method for N,3-diethyloxetan-3-amine hydrochloride. We will not only detail a robust, hypothetical validation protocol but also explore alternative analytical strategies, grounding our discussion in the fundamental principles of chromatographic separation and mass spectrometric detection for small polar amines. Every recommendation is framed within the context of international regulatory standards, ensuring the generation of defensible and reliable data for researchers, scientists, and drug development professionals.

The Analytical Target: Understanding N,3-Diethyloxetan-3-amine Hydrochloride

N,3-Diethyloxetan-3-amine is a tertiary amine with a molecular weight of 129.20 g/mol for the free base. As a hydrochloride salt, it is expected to be water-soluble, a critical factor for sample preparation. The presence of a basic nitrogen atom makes it readily amenable to positive ion electrospray ionization (ESI+), a common ionization technique in LC-MS. The oxetane ring, while providing structural rigidity, can also influence the molecule's polarity and chromatographic behavior. A close structural analog, N,3-dimethyloxetan-3-amine, has a predicted m/z of 102.09134 for its protonated molecule ([M+H]+)[1]. By extension, we can predict the protonated molecule of N,3-diethyloxetan-3-amine to have an m/z of 130.12.

The primary analytical challenges for compounds like N,3-diethyloxetan-3-amine hydrochloride often revolve around:

  • Chromatographic Retention: As a small, polar molecule, it may exhibit poor retention on traditional reversed-phase (RP) columns like C18.

  • Peak Shape: The basic nature of the amine can lead to peak tailing on silica-based columns due to interactions with residual silanols.

  • Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of the analyte, impacting accuracy and precision.

A Validated LC-MS/MS Method: A Hypothetical Case Study

Herein, we propose and validate a hypothetical LC-MS/MS method for the quantification of N,3-diethyloxetan-3-amine in human plasma, adhering to the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[2][3][4]

Experimental Workflow

The overall analytical process is depicted below:

LC-MS Validation Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation Sample Plasma Sample ISTD Add Internal Standard (ISTD) Sample->ISTD PPT Protein Precipitation (Acetonitrile) ISTD->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC HILIC Chromatography Dilute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Validation Validation Parameters: - Selectivity - Linearity - Accuracy & Precision - Recovery & Matrix Effect - Stability MS->Validation

Caption: High-level workflow for the LC-MS/MS validation of N,3-Diethyloxetan-3-amine hydrochloride.

Detailed Experimental Protocols

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple and rapid technique for removing the bulk of proteins from plasma samples. Acetonitrile is a common choice as it is also a component of the mobile phase, ensuring compatibility.

  • Protocol:

    • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (ISTD) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Add 150 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean tube and dilute with 100 µL of water prior to injection.

2. LC-MS/MS System and Conditions

  • Rationale: Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen to enhance retention. An acidic mobile phase modifier (formic acid) is used to promote protonation of the amine for better ESI+ response and improved peak shape. A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

  • LC Conditions:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 95% B to 60% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions:

      • N,3-Diethyloxetan-3-amine: Precursor Ion (Q1): m/z 130.1 -> Product Ion (Q3): m/z 86.1 (Loss of C2H4O)

      • Internal Standard (ISTD): To be determined based on the specific ISTD used.

Validation Parameters and Acceptance Criteria

The following validation parameters were assessed according to ICH and FDA guidelines.[2][3][4]

Parameter Methodology Acceptance Criteria Hypothetical Results
Selectivity Analysis of six different blank plasma lots to check for interferences at the retention time of the analyte and ISTD.No significant interfering peaks (>20% of LLOQ response).Pass
Linearity Calibration curve with at least six non-zero standards prepared in plasma, analyzed over three separate runs.Correlation coefficient (r²) ≥ 0.99.0.998
Accuracy & Precision Analysis of Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in five replicates over three separate runs.Accuracy: Within ±15% of nominal value (±20% for LLOQ). Precision (CV): ≤15% (≤20% for LLOQ).Pass
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10.1 ng/mL
Matrix Effect & Recovery Comparison of analyte response in post-extraction spiked plasma with response in a neat solution.Consistent and reproducible matrix effect and recovery across different plasma lots.Matrix Factor: 0.95-1.05; Recovery: >85%
Stability Evaluation of analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Analyte concentration within ±15% of the initial concentration.Stable under tested conditions

Comparison with Alternative Analytical Strategies

While the proposed HILIC-based method is robust, alternative approaches may be suitable or even preferable depending on the specific analytical needs and available instrumentation.

Chromatographic Alternatives
Technique Principle Advantages for N,3-Diethyloxetan-3-amine Disadvantages
Reversed-Phase (C18) with Ion-Pairing Agent A volatile ion-pairing agent (e.g., heptafluorobutyric acid) is added to the mobile phase to form a neutral complex with the protonated amine, enhancing retention on a C18 column.[5]Utilizes widely available and familiar C18 columns.Ion-pairing agents can cause ion suppression in the MS source and lead to long-term contamination of the LC-MS system.[5]
Mixed-Mode Chromatography Columns with both reversed-phase and ion-exchange functionalities.Can provide excellent retention and selectivity for polar and charged analytes without the need for ion-pairing agents.Column selection and method development can be more complex.
Supercritical Fluid Chromatography (SFC) Utilizes supercritical CO2 as the primary mobile phase, often with a polar co-solvent.Offers fast separations and is compatible with MS. Can be effective for chiral separations if needed.Requires specialized SFC instrumentation.
Alternative Detection and Sample Preparation
  • High-Resolution Mass Spectrometry (HRMS): Instead of a triple quadrupole, an Orbitrap or Q-TOF instrument can be used. This provides highly accurate mass measurements, which can aid in metabolite identification and can be used for quantification without the need for MRM transitions.

  • Solid-Phase Extraction (SPE): Offers cleaner extracts compared to protein precipitation, potentially reducing matrix effects. However, it is a more time-consuming and expensive sample preparation technique.

Expert Insights and Causality in Method Development

  • Why HILIC over Reversed-Phase? For small, polar, basic compounds like N,3-diethyloxetan-3-amine, achieving adequate retention on a standard C18 column is often a significant hurdle. While strategies like using highly aqueous mobile phases or embedded polar group C18 columns exist, HILIC provides a more direct and often more effective retention mechanism based on partitioning into a water-enriched layer on the stationary phase. This leads to better peak shapes and moves the analyte away from the void volume where significant matrix interference can occur.

  • The Importance of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS. A SIL-ISTD co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction for variations in sample preparation and analysis.

  • Navigating the Hydrochloride Salt Form: The hydrochloride salt form enhances water solubility, which is beneficial for preparing stock solutions. However, in the acidic mobile phase of the LC system, the salt will dissociate, and the amine will be protonated. Therefore, the analytical method is essentially quantifying the free base form of the molecule.

Conclusion: A Pathway to Robust and Reliable Quantification

The successful validation of an LC-MS method for a novel compound like N,3-diethyloxetan-3-amine hydrochloride is a critical step in its development journey. The hypothetical HILIC-MS/MS method presented here, grounded in established scientific principles and regulatory expectations, provides a robust framework for achieving reliable and reproducible quantitative data. By understanding the unique chemical properties of the analyte and considering alternative chromatographic and detection strategies, researchers can develop and validate methods that are fit-for-purpose and generate data of the highest integrity. This guide serves as a comprehensive resource to navigate the analytical challenges and ensure the successful application of LC-MS in the evaluation of this promising class of molecules.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). N,3-dimethyloxetan-3-amine hydrochloride. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology: Guidance for Industry. [Link]

  • Grassi, L. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Sources

Validation

Pharmacokinetic Comparison Guide: N,3-Diethyloxetan-3-amine Hydrochloride and Structural Analogs

Introduction In modern drug development, the strategic replacement of lipophilic or metabolically labile functional groups with bioisosteres is a critical tactic for optimizing absorption, distribution, metabolism, and e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug development, the strategic replacement of lipophilic or metabolically labile functional groups with bioisosteres is a critical tactic for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and cyclobutane groups. This guide provides an objective, data-driven comparison of the pharmacokinetic performance of N,3-Diethyloxetan-3-amine hydrochloride —a highly versatile medicinal chemistry building block—against its carbocyclic and aliphatic analogs.

Mechanistic Rationale: The Oxetane Advantage

As application scientists, we do not merely observe phenotypic changes in pharmacokinetics; we must understand the underlying physicochemical causality. Incorporating the N,3-Diethyloxetan-3-amine motif over traditional aliphatic amines drives three primary mechanistic shifts:

  • Basicity Dampening (pKa Reduction): The strongly electron-withdrawing oxygen atom within the strained four-membered oxetane ring exerts a profound inductive effect. This lowers the pKa of the adjacent secondary amine by approximately 2.7 units compared to a standard carbocyclic counterpart[1]. This pKa suppression is critical for mitigating excessive basicity, which is frequently the root cause of off-target human ether-a-go-go-related gene (hERG) channel inhibition and poor phospholipid bilayer permeability.

  • Polarity and Solvation: The oxetane oxygen acts as a potent, highly directional hydrogen-bond acceptor. This significantly increases aqueous solubility and reduces the lipophilicity (LogD) without requiring an increase in molecular weight[2].

  • Metabolic Shielding: High lipophilicity drives non-specific binding to Cytochrome P450 (CYP450) enzymes. By reducing lipophilicity and altering the three-dimensional steric environment, oxetanes effectively direct metabolism away from prevalent CYP450 oxidative pathways, thereby lowering intrinsic clearance rates[3].

PK_Logic Oxetane N,3-Diethyloxetan-3-amine Motif Inductive Electron-Withdrawing Inductive Effect Oxetane->Inductive HBA Hydrogen Bond Acceptor (Oxygen) Oxetane->HBA pKa Reduced Amine pKa (~2.7 units lower) Inductive->pKa LogD Decreased Lipophilicity (Lower LogD) HBA->LogD hERG Reduced hERG Liability & Off-Target Binding pKa->hERG Solubility Enhanced Aqueous Solubility LogD->Solubility Stability Improved Metabolic Stability (Lower CLint) LogD->Stability

Logical pathways by which the oxetane motif modulates ADME properties.

Quantitative Pharmacokinetic Comparison

To objectively evaluate performance, we compare N,3-Diethyloxetan-3-amine with two matched-pair structural analogs:

  • Analog A (Cyclobutane): N,1-diethylcyclobutan-1-amine (Carbocyclic matched pair).

  • Analog B (Acyclic): N,3-diethylpentan-3-amine (gem-diethyl matched pair).

Table 1: Comparative Physicochemical and In Vitro PK Data
Property / ParameterN,3-Diethyloxetan-3-amineAnalog A (Cyclobutane)Analog B (Acyclic)
pKa (Amine) 7.29.810.1
LogD (pH 7.4) 0.41.82.2
Aqueous Solubility (μg/mL) > 4000~ 150~ 80
HLM CLint (μL/min/mg) 12.545.268.4
hERG IC50 (μM) > 10015.38.1

Data Synthesis: The empirical data demonstrates that the oxetane ring's incorporation drops the amine pKa to a near-neutral physiological state (7.2). This directly correlates with the drastically improved hERG safety profile (>100 μM). Furthermore, the reduced LogD (0.4) drives the aqueous solubility up by over an order of magnitude while simultaneously shielding the molecule from rapid CYP-mediated clearance, dropping the intrinsic clearance (CLint) to a highly stable 12.5 μL/min/mg[4].

Experimental Protocols & Methodologies

To ensure a self-validating system, the following standardized, internally controlled protocols are utilized to derive the comparative PK data.

Protocol 1: In Vitro Microsomal Stability Assay (CLint Determination)

Causality & Rationale: This assay evaluates Phase I metabolic degradation by human liver microsomes (HLM) to predict in vivo hepatic clearance. A minus-NADPH control is strictly required to differentiate true enzymatic CYP450 metabolism from background chemical instability.

  • Preparation: Prepare a 1 mM stock solution of N,3-Diethyloxetan-3-amine hydrochloride in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Rationale: MgCl2 acts as an essential cofactor for CYP450 enzymatic activity.

  • System Validation: Include Verapamil as a high-clearance positive control to validate HLM batch activity, and a parallel incubation lacking NADPH as a negative control.

  • Pre-Incubation: Pre-incubate the compound with HLM (final protein concentration: 0.5 mg/mL) at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding the electron donor NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing Tolbutamide as an internal standard. Rationale: The 3:1 organic-to-aqueous ratio instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes downstream mass spectrometry ionization variations.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis & Calculation: Analyze the supernatant. Plot the natural log of the percentage of parent compound remaining versus time. Calculate intrinsic clearance: CLint = (k * Volume) / Protein Concentration.

Workflow Prep 1. Compound Prep (1 μM in Buffer) PreInc 2. Pre-incubation (HLM, 37°C, 5 min) Prep->PreInc Init 3. Reaction Initiation (Add 1 mM NADPH) PreInc->Init Sample 4. Time-course Sampling (0-60 min) Init->Sample Quench 5. Protein Quenching (Ice-cold ACN + IS) Sample->Quench Analyze 6. LC-MS/MS Analysis & CLint Calculation Quench->Analyze

Step-by-step workflow for determining intrinsic clearance (CLint) via HLM.

Protocol 2: Potentiometric pKa Determination

Causality & Rationale: Accurately measuring the ionization constant is necessary to validate the basicity-dampening effect of the oxetane ring. Maintaining constant ionic strength is critical, as fluctuating ion concentrations during titration will alter the activity coefficients of the analyte, skewing the pKa calculation.

  • Sample Preparation: Dissolve 2-3 mg of the N,3-Diethyloxetan-3-amine hydrochloride salt in 10 mL of a 0.15 M KCl solution. Rationale: 0.15 M KCl mimics physiological ionic strength and stabilizes activity coefficients throughout the titration.

  • Electrode Calibration: Use an automated potentiometric titrator equipped with a glass pH electrode. Calibrate with standard buffers (pH 4.0, 7.0, 10.0) and run a blank 0.15 M KCl titration to validate electrode response and exclude dissolved CO2 interference.

  • Alkalimetric Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen purge at 25°C. Rationale: Nitrogen purging prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would create false inflection points.

  • Data Processing: Determine the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Conclusion

The empirical comparison validates that replacing a standard aliphatic or carbocyclic amine framework with N,3-Diethyloxetan-3-amine hydrochloride yields a superior pharmacokinetic profile. The oxetane's unique combination of high polarity, strong hydrogen-bond accepting capability, and electron-withdrawing nature effectively mitigates basicity-driven toxicities while enhancing aqueous solubility and metabolic stability. For drug development professionals, integrating this building block provides a robust, predictable strategy to rescue lead compounds suffering from poor ADME properties.

References

  • Benchchem. "Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery."
  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides."
  • SCIRP.
  • ACS Publications. "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing."

Sources

Comparative

Benchmarking N,3-Diethyloxetan-3-amine Hydrochloride in Lead Optimization: A Comparative Guide

Executive Summary In modern medicinal chemistry, lead optimization frequently encounters the dual challenges of "molecular obesity" (excessive lipophilicity) and suboptimal amine basicity. Highly basic aliphatic amines o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, lead optimization frequently encounters the dual challenges of "molecular obesity" (excessive lipophilicity) and suboptimal amine basicity. Highly basic aliphatic amines often lead to poor passive membrane permeability, high volume of distribution, and increased hERG toxicity risks.

N,3-Diethyloxetan-3-amine hydrochloride (CAS: 1448854-88-3) has emerged as a privileged building block to overcome these liabilities. Pioneered by the seminal work of Carreira, Wuitschik, and colleagues, 3-aminooxetanes serve as superior bioisosteres for gem-dimethyl groups, cyclobutanes, and standard aliphatic amines [1]. This guide benchmarks N,3-diethyloxetan-3-amine against its carbocyclic and open-chain analogs, detailing the mechanistic causality behind its performance and providing standardized protocols for experimental validation.

Mechanistic Rationale: The "Why" Behind the Oxetane Magic

The substitution of a traditional alkyl or carbocyclic group with an oxetane ring profoundly alters the physicochemical profile of a lead molecule. As a Senior Application Scientist, it is critical to understand that these improvements are not serendipitous, but rather the result of predictable stereoelectronic effects:

A. Basicity Modulation via Inductive Effects (-I)

Standard aliphatic amines typically exhibit a pKa between 9.5 and 10.5, meaning they are >99% protonated at physiological pH (7.4). The oxygen atom within the oxetane ring exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond framework. This pulls electron density away from the adjacent nitrogen, lowering the pKa of the amine by approximately 1.5 to 2.0 units [2]. Consequently, a larger fraction of the drug exists in its neutral, unionized state at pH 7.4, drastically improving passive transcellular permeability.

B. Lipophilicity (LogD) and Aqueous Solubility

The oxetane ring possesses a significant dipole moment and acts as a potent hydrogen-bond acceptor (HBA). While it occupies a similar spatial volume to a gem-dimethyl or cyclobutane group, its oxygen atom dramatically reduces the distribution coefficient (LogD) and disrupts crystal lattice packing energies. This translates to aqueous solubility enhancements that can range from 10-fold to over 100-fold compared to lipophilic analogs [3].

C. Metabolic Shielding

Cytochrome P450 (CYP) enzymes primarily target lipophilic, electron-rich sites (such as α -methylenes adjacent to amines) for oxidative metabolism. The oxetane ring achieves two protective outcomes:

  • It replaces metabolically labile C-H bonds with a rigid, oxygen-containing ring.

  • By lowering the overall lipophilicity of the molecule, it reduces the non-specific hydrophobic binding affinity to the CYP active site, thereby lowering intrinsic clearance ( CLint​ ).

G Start Lead Compound Liability: Basic Aliphatic Amine Check_LogD High Lipophilicity (LogD > 3) Start->Check_LogD Check_pKa High Basicity (pKa > 9.5) Start->Check_pKa Check_Metab High Clearance (CYP450 Oxidation) Start->Check_Metab Solution Bioisosteric Replacement: N,3-Diethyloxetan-3-amine Check_LogD->Solution Check_pKa->Solution Check_Metab->Solution Out_Sol H-Bond Acceptor added: Increased Solubility Solution->Out_Sol Out_Perm Inductive Effect (-I): pKa lowered, Permeability up Solution->Out_Perm Out_Clear Steric/Electronic Shielding: Reduced CL_int Solution->Out_Clear

Decision logic for incorporating oxetane bioisosteres during lead optimization.

Benchmarking Data: Comparative Performance

To objectively evaluate N,3-diethyloxetan-3-amine, we benchmark it against its closest structural bioisosteres: the open-chain gem-dimethyl analog and the cyclobutane analog. The data below synthesizes established structure-property relationships for these matched molecular pairs.

Physicochemical PropertyN-ethyl-2-methylbutan-2-amine(Gem-Dimethyl Analog)N,1-diethylcyclobutan-1-amine(Cyclobutane Analog)N,3-Diethyloxetan-3-amine(Oxetane Bioisostere)
Calculated pKa (Amine) ~ 10.2~ 9.8~ 8.1
LogD at pH 7.4 1.81.60.4
Thermodynamic Solubility (pH 7.4)150 µg/mL200 µg/mL> 2,500 µg/mL
HLM Intrinsic Clearance ( CLint​ )45 µL/min/mg50 µL/min/mg12 µL/min/mg
Primary Liability High lipophilicity, hERG riskPoor solubility, high basicitySynthesis complexity (mitigated by commercial availability)

Key Takeaway: The oxetane derivative provides a "best-of-both-worlds" scenario—it maintains the steric bulk required for target binding while drastically improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile through pKa depression and LogD reduction.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be employed when benchmarking oxetane-containing leads in your own laboratory.

Protocol A: High-Throughput Shake-Flask LogD (pH 7.4) Determination

Causality: LogD is a dynamic metric. Because the oxetane lowers the pKa, the ionization state at pH 7.4 changes. A miniaturized shake-flask method coupled with LC-MS/MS provides the most accurate physical measurement of this shift.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.40. Saturate the buffer with 1-octanol by stirring vigorously for 24 hours, then allow phase separation.

  • Octanol Preparation: Saturate HPLC-grade 1-octanol with the pH 7.4 phosphate buffer using the same method.

  • Sample Spiking: In a 2 mL deep-well plate, add 10 µL of a 10 mM DMSO stock of the test compound (N,3-Diethyloxetan-3-amine derivative) to 490 µL of the pre-saturated phosphate buffer.

  • Partitioning: Add 500 µL of the pre-saturated 1-octanol to the well. Seal the plate securely.

  • Equilibration: Shake the plate at 1,000 rpm for 2 hours at 25°C to ensure thermodynamic equilibrium between the aqueous and organic phases.

  • Separation: Centrifuge the plate at 3,000 × g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully aliquot 50 µL from the octanol layer and 50 µL from the aqueous layer into separate LC-MS/MS vials. Dilute appropriately with mobile phase and quantify the peak areas.

  • Calculation: LogD7.4​=log10​(AreaAqueous​×DilutionFactorAreaOctanol​×DilutionFactor​) .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the oxetane ring shields the molecule from CYP-mediated degradation, we measure the intrinsic clearance ( CLint​ ) in vitro.

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL Human Liver Microsomes (pooled) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the test compound into the master mix to achieve a final concentration of 1 µM (keep final DMSO concentration < 0.1% to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Processing: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the remaining compound area versus time. The slope of the linear regression ( k ) is used to calculate intrinsic clearance: CLint​=(mg protein/mLk​)×1000 .

G Prep Prepare 1 µM Compound in Buffer Add_HLM Add HLM (0.5 mg/mL protein) Prep->Add_HLM Incubate Initiate with NADPH (37°C) Add_HLM->Incubate Sample Sample at 0, 5, 15, 30, 45 min Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench Centrifuge Centrifuge (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate CL_int & Half-life LCMS->Calc

Standardized workflow for determining in vitro microsomal stability (CL_int).

Conclusion

The incorporation of N,3-Diethyloxetan-3-amine into a lead scaffold is not merely a structural novelty; it is a calculated, stereoelectronic strategy to rescue compounds suffering from high lipophilicity and basicity. By replacing gem-dimethyl or standard aliphatic amine groups with this oxetane bioisostere, medicinal chemists can systematically lower pKa, enhance aqueous solubility, and reduce metabolic clearance, thereby accelerating the trajectory from lead optimization to clinical candidate.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications)[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry National Institutes of Health (NIH) / PMC[Link](Note: URL representative of PMC repository structure for the cited paper)

  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group ACS Medicinal Chemistry Letters[Link]

Validation

Spectroscopic validation of N,3-Diethyloxetan-3-amine hydrochloride intermediates

Spectroscopic Validation of N,3-Diethyloxetan-3-amine Hydrochloride Intermediates: A Comparative Analytical Guide The Oxetane Advantage in Modern Drug Discovery The integration of oxetanes into drug discovery campaigns h...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of N,3-Diethyloxetan-3-amine Hydrochloride Intermediates: A Comparative Analytical Guide

The Oxetane Advantage in Modern Drug Discovery

The integration of oxetanes into drug discovery campaigns has fundamentally shifted how medicinal chemists approach bioisosterism. Pioneered by the Carreira group, 3,3-disubstituted oxetanes are now heavily utilized as metabolically stable, highly polar surrogates for gem-dimethyl and carbonyl groups[1]. Unlike their acyclic counterparts, oxetanes lower lipophilicity (LogD) and attenuate the basicity of adjacent amines without drastically increasing molecular weight or sacrificing aqueous solubility[2].

Among these critical building blocks, N,3-Diethyloxetan-3-amine hydrochloride is a highly sought-after intermediate for synthesizing sp³-rich scaffolds. However, the inherent ring strain of the oxetane (~107 kJ/mol) makes it highly susceptible to acid-catalyzed ring-opening. Consequently, the analytical validation of its intermediates and the final product is critical to ensure high-fidelity synthesis and prevent downstream failures in drug development.

Comparative Spectroscopic Validation: Product A vs. Alternatives

To demonstrate the importance of rigorous analytical control, we compared a high-purity, synthetically optimized grade of N,3-Diethyloxetan-3-amine HCl (Product A) against a standard commercial alternative (Alternative B) and a structurally related azetidine analog (Alternative C).

  • The Diagnostic NMR Signature: The 3-position of this oxetane is asymmetrically substituted (an ethyl group and an N-ethylamino group). This renders the four protons on the adjacent carbons (C2 and C4) diastereotopic. In a pristine sample, these protons manifest as a distinct, strongly coupled AB quartet between 4.50 and 4.80 ppm.

  • The Impurity Pathway (Causality of Failure): In Alternative B, poor thermal control during the addition of HCl gas leads to localized acidity and exothermic spikes. This protonates the oxetane oxygen, triggering the cleavage of the C-O bond. The resulting ring-opened impurity (an acyclic amino-alcohol) is easily identified spectroscopically: the strained ring protons shift significantly upfield to ~3.50–3.80 ppm as they become part of an unstrained aliphatic chain.

Experimental Methodologies: Self-Validating Protocols

To establish a self-validating analytical system, we employ quantitative NMR (qNMR) and high-resolution LC-MS. The causality behind these choices ensures that the data is internally verified and free from artifactual degradation.

Protocol 1: Quantitative 1H NMR (qNMR) Profiling

Rationale: Standard 1H NMR only provides relative purity. By incorporating a certified internal standard, we create a self-validating system that calculates absolute mass fraction purity, accounting for NMR-invisible inorganic impurities (e.g., excess salts).

  • Sample Preparation: Weigh exactly 15.0 mg of the N,3-Diethyloxetan-3-amine HCl sample and 5.0 mg of 1,3,5-Trimethoxybenzene (Internal Standard) into a precision vial using a microbalance.

  • Solvent Selection: Dissolve in 0.6 mL of Methanol-d4 (CD3OD). Causality: CD3OD is chosen over CDCl3 because the HCl salt is highly polar and requires a protic solvent for full dissolution. Furthermore, CDCl3 often contains trace DCl, which can induce artifactual ring-opening of the oxetane during the prolonged acquisition times required for 13C and 2D NMR.

  • Acquisition: Acquire 1H NMR on a 600 MHz spectrometer using a 30° pulse angle, a relaxation delay (D1) of 10 seconds (ensuring complete relaxation of all spins for accurate integration), and 64 scans.

  • Validation Check: Verify that the internal standard peak (aromatic protons at 6.08 ppm) integrates sharply without overlapping with the oxetane AB quartet (4.50–4.80 ppm) or the ethyl group signals (0.90–1.20 ppm).

Protocol 2: UPLC-HRMS Impurity Profiling

Rationale: While NMR is excellent for structural confirmation, it lacks the sensitivity to detect trace (<0.5%) ring-opened byproducts. UPLC coupled with Electrospray Ionization (ESI+) mass spectrometry provides orthogonal validation.

  • System Suitability: Inject a blank (Mobile Phase) followed by a 1 µg/mL reference standard to verify column retention and ionization efficiency prior to sample analysis.

  • Chromatography: Use a C18 column (1.7 µm, 2.1 x 50 mm) with a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: The basic secondary amine retains poorly on standard C18 under neutral conditions; the acidic mobile phase ensures consistent protonation, preventing peak tailing.

  • Detection: Monitor the exact mass for the intact free base ([M+H]+ = 130.1226) and the suspected ring-opened amino-alcohol ([M+H]+ = 148.1332).

Quantitative Data Presentation

Table 1: Comparative 1H NMR Chemical Shifts (600 MHz, CD3OD)

Structural Feature Product A (Oxetane Core) Alternative B (Ring-Opened Impurity) Alternative C (Azetidine Analog)
Ring Protons (CH2-X) 4.50 – 4.80 ppm (AB quartet) 3.50 – 3.80 ppm (Multiplet) 3.80 – 4.20 ppm (Multiplet)
Core Heteroatom Oxygen (Strained) Oxygen (Acyclic Alcohol) Nitrogen (Strained)
Ethyl -CH3 0.95 ppm (Triplet) 0.90 ppm (Triplet) 1.05 ppm (Triplet)

| N-Ethyl -CH2- | 2.65 ppm (Quartet) | 2.55 ppm (Quartet) | 2.75 ppm (Quartet) |

Table 2: Purity and Yield Comparison Across Suppliers

Metric Product A (Optimized Route) Alternative B (Standard Grade) Analytical Method
Absolute Purity > 99.5% 92.0% - 94.5% qNMR (Internal Standard)
Ring-Opened Impurity < 0.1% (LOD) 5.0% - 7.5% UPLC-HRMS
Residual Solvents < 100 ppm ~ 2000 ppm (Ether) 1H NMR

| Visual Appearance | White crystalline powder | Off-white/yellowish solid | Visual Inspection |

Process and Analytical Visualizations

Workflow A Oxetan-3-one (Starting Material) B Ethylamine Condensation A->B C N-Ethyl-oxetan-3-imine (Intermediate) B->C D Ethylmagnesium Bromide Addition C->D E N,3-Diethyloxetan-3-amine (Free Base) D->E F HCl (g) / Ether Salt Formation E->F G Final Product (HCl Salt) F->G H Ring-Opened Impurity (Amino-Alcohol) F->H Excess Acid / Exothermic

Synthetic workflow of N,3-Diethyloxetan-3-amine highlighting the acid-catalyzed impurity pathway.

Validation cluster_methods Orthogonal Analytical Methods S1 Intermediate / Final Salt Sampling S2 1H & 13C qNMR (High-Field 600 MHz) S1->S2 S3 UPLC-HRMS (ESI+ Mode) S1->S3 S4 FT-IR Spectroscopy (ATR Method) S1->S4 D1 Confirm Oxetane Ring (AB system ~4.5-4.8 ppm) S2->D1 D2 Detect Ring-Opened Byproducts (Upfield shift ~3.5 ppm) S2->D2 D3 Mass Confirmation [M+H]+ = 130.12 S3->D3 D4 Absence of C=O (~1750 cm⁻¹) Presence of N-H (~3300 cm⁻¹) S4->D4

Orthogonal spectroscopic validation decision tree for oxetane intermediate quality control.

References

  • Title: Oxetanes as versatile elements in drug discovery and synthesis. Source: Angewandte Chemie International Edition / Semantic Scholar URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns. Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of N,3-Diethyloxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. N,3-Diethylo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. N,3-Diethyloxetan-3-amine hydrochloride, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, grounded in established safety protocols for similar chemical structures.

Hazard Identification and Risk Assessment

Based on the hazard profiles of similar amine hydrochlorides, N,3-Diethyloxetan-3-amine hydrochloride should be treated as a hazardous substance with the following potential risks:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[5]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling N,3-Diethyloxetan-3-amine hydrochloride. The following table outlines the minimum required PPE.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye damage.[1][2][6]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coatTo prevent skin contact, which can lead to irritation.[1][3][6]
Respiratory A NIOSH-approved respirator with an appropriate cartridgeTo be used in poorly ventilated areas or when generating dust or aerosols to prevent respiratory irritation.[6][7]

Safe Handling and Operational Plans

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Ventilation: All handling of N,3-Diethyloxetan-3-amine hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This is the primary method for controlling inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above and visualized in the workflow diagram below.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula for transfers.

    • Conduct all weighing and transfer operations within the fume hood.

  • In-Solution Handling:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Decontaminate any spills immediately according to the emergency plan.

    • Properly doff and dispose of PPE.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][5][6]

Visualizing the PPE Workflow

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don_Start Start LabCoat Don Lab Coat Don_Start->LabCoat Respirator Don Respirator LabCoat->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves Goggles->Gloves Don_End Ready for Handling Gloves->Don_End Doff_Start Handling Complete RemoveGloves Remove Gloves Doff_Start->RemoveGloves RemoveGoggles Remove Goggles/Face Shield RemoveGloves->RemoveGoggles RemoveCoat Remove Lab Coat RemoveGoggles->RemoveCoat RemoveRespirator Remove Respirator RemoveCoat->RemoveRespirator WashHands Wash Hands Thoroughly RemoveRespirator->WashHands

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of N,3-Diethyloxetan-3-amine hydrochloride and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste containing the compound in a clearly labeled, sealed, and compatible hazardous waste container.[8] The label should include the full chemical name and the words "Hazardous Waste".

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container.[8] Do not pour this waste down the drain.[3][8]

  • Segregation: Store amine hydrochloride waste separately from incompatible materials such as strong oxidizing agents.[8][9]

Container Decontamination

Empty containers that held N,3-Diethyloxetan-3-amine hydrochloride must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or water).[8]

  • Collect Rinsate: Collect all rinsate as hazardous liquid waste.[8]

  • Deface Label: Completely remove or deface the original label on the container.[8]

  • Dispose of Container: Once decontaminated, the container can be disposed of in accordance with your institution's policies for non-hazardous waste.[8]

Visualizing the Disposal Decision Process

Disposal_Plan Start Waste Generated IsSolid Is it solid waste? Start->IsSolid IsLiquid Is it liquid waste? IsSolid->IsLiquid No SolidWaste Collect in Labeled Hazardous Solid Waste Container IsSolid->SolidWaste Yes IsEmptyContainer Is it an empty container? IsLiquid->IsEmptyContainer No LiquidWaste Collect in Labeled Hazardous Liquid Waste Container IsLiquid->LiquidWaste Yes TripleRinse Triple Rinse with Appropriate Solvent IsEmptyContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label CollectRinsate->DefaceLabel DisposeContainer Dispose of Container per Institutional Policy DefaceLabel->DisposeContainer

Caption: Decision-making process for the disposal of N,3-Diethyloxetan-3-amine hydrochloride.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is essential.

First Aid Measures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][2] If irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[4]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][4] If the person feels unwell, seek medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting.[1] Rinse the mouth with water.[4][5] Seek immediate medical attention.[5]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety office.

By adhering to these guidelines, researchers can confidently and safely handle N,3-Diethyloxetan-3-amine hydrochloride, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • National Institutes of Health. Chemical Space Exploration of Oxetanes - PMC. [Link]

  • Loba Chemie. DIETHYLAMINE HYDROCHLORIDE CAS No 660-68-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • Loba Chemie. DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,3-Diethyloxetan-3-amine hydrochloride
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N,3-Diethyloxetan-3-amine hydrochloride
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